4-Hydroxyoctanamide
Description
Structure
3D Structure
Properties
CAS No. |
57753-50-1 |
|---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-hydroxyoctanamide |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-7(10)5-6-8(9)11/h7,10H,2-6H2,1H3,(H2,9,11) |
InChI Key |
HWBALBCEUNMFHE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CCC(=O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
A Tale of Two Isomers: An In-depth Technical Guide to 4-Hydroxyoctanamide and N-Hydroxyoctanamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and materials science, subtle structural variations can lead to profound differences in chemical behavior and biological activity. This guide delves into the core distinctions between two structural isomers: 4-Hydroxyoctanamide and N-Hydroxyoctanamide. While sharing the same molecular formula (C8H17NO2), the placement of a single hydroxyl group dramatically alters their physicochemical properties, reactivity, and, consequently, their applications. N-Hydroxyoctanamide, also known as Octanohydroxamic acid or Caprylhydroxamic acid, is a well-documented compound with established roles. Conversely, 4-Hydroxyoctanamide remains a less-explored molecule, presenting both a challenge and an opportunity for novel research. This document provides a comprehensive comparison, grounded in established chemical principles and available data, to illuminate the unique characteristics of each molecule.
Part 1: Molecular Structure and Physicochemical Properties
The fundamental difference between these two molecules lies in the location of the hydroxyl (-OH) group. In 4-Hydroxyoctanamide , the hydroxyl group is attached to the fourth carbon of the octanoyl chain, making it a secondary alcohol. In N-Hydroxyoctanamide , the hydroxyl group is bonded to the nitrogen atom of the amide, classifying it as a hydroxamic acid.[1][2] This seemingly minor isomeric distinction has significant consequences for their chemical nature.
Visualizing the Structural Divergence
The distinct placement of the hydroxyl group is best illustrated through their chemical structures.
Caption: Chemical structures of 4-Hydroxyoctanamide and N-Hydroxyoctanamide.
Comparative Physicochemical Properties
The different functional groups (secondary alcohol vs. hydroxamic acid) directly influence properties like polarity, acidity, and metal-chelating ability.
| Property | 4-Hydroxyoctanamide (Predicted) | N-Hydroxyoctanamide (Octanohydroxamic Acid) | Reference(s) |
| Molecular Formula | C8H17NO2 | C8H17NO2 | [1][3] |
| Molecular Weight | 159.23 g/mol | 159.23 g/mol | [1][3][4][5] |
| IUPAC Name | 4-hydroxyoctanamide | N-hydroxyoctanamide | [1][3][6][7] |
| CAS Number | Not available | 7377-03-9 | [1][4][5] |
| Functional Groups | Amide, Secondary Alcohol | Hydroxamic Acid (a type of amide) | |
| Acidity (pKa) | ~17 (alcohol -OH), ~17 (amide N-H) | ~9.56 | |
| Melting Point | Predicted to be a solid | 78.5-79 °C | [5] |
| Solubility | Predicted to be soluble in water and polar organic solvents | Water-soluble, practically insoluble in petroleum ether | [5] |
| Metal Chelating Ability | Weak | Strong, particularly for Fe(III) | [8][9] |
Part 2: Synthesis and Reactivity
The synthetic pathways to these molecules are dictated by their respective functional groups. The synthesis of N-hydroxyoctanamide is well-established, while routes to 4-hydroxyoctanamide can be proposed based on standard organic chemistry reactions.
Synthesis of N-Hydroxyoctanamide
The most common industrial synthesis involves the reaction of an octanoic acid ester with hydroxylamine.
Reaction Scheme:
Caption: Synthesis of N-Hydroxyoctanamide from an octanoate ester.
This reaction is typically a transamidation carried out under refluxing conditions in methanol or ethanol, depending on the starting ester. The crude product is then purified by recrystallization.
Plausible Synthesis of 4-Hydroxyoctanamide
Proposed Synthetic Routes:
-
From 4-Hydroxyoctanoic Acid: Direct amidation with ammonia, potentially requiring a catalyst, or conversion to a more reactive acyl chloride followed by reaction with ammonia.
-
From γ-Octalactone: Ring-opening of the cyclic ester with ammonia.
Differential Reactivity
-
4-Hydroxyoctanamide: The secondary alcohol group can undergo oxidation to a ketone or esterification. The amide group is relatively stable but can be hydrolyzed under strong acidic or basic conditions.
-
N-Hydroxyoctanamide: The hydroxamic acid moiety is the center of its reactivity. The acidic proton on the hydroxylamine group is readily lost, allowing the molecule to act as a potent bidentate chelating agent for metal ions, particularly iron.[8][9] It can be hydrolyzed to octanoic acid and hydroxylamine at extreme pH values.[9]
Part 3: Biological Activity and Mechanism of Action
The distinct functional groups endow these molecules with different biological profiles.
N-Hydroxyoctanamide: A Potent Chelator and Inhibitor
The biological activity of N-hydroxyoctanamide is largely attributed to its hydroxamic acid group.
-
Antimicrobial and Antifungal Activity: Its primary mechanism is the strong chelation of ferric ions (Fe³⁺), which are essential for microbial growth.[8] By sequestering iron from the environment, it effectively starves fungi and bacteria.[8] This property makes it an effective preservative in cosmetic formulations.[8]
-
Enzyme Inhibition: Hydroxamic acids are known inhibitors of various enzymes, particularly metalloenzymes.[2] N-Hydroxyoctanamide can inhibit enzymes like urease.[5][9] This inhibitory activity is a key area of research for the development of new therapeutics.
Mechanism of Iron Chelation
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4-Hydroxyoctanamide vs gamma-octalactone relationship
Title: The γ-Octalactone and 4-Hydroxyoctanamide Equilibrium: Mechanistic Pathways, Synthesis, and Applications
Executive Summary
The chemical relationship between γ-octalactone and 4-hydroxyoctanamide is defined by a reversible, pH- and temperature-dependent equilibrium between a cyclic ester and its open-chain hydroxy-amide counterpart[1]. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the mechanistic pathways governing this interconversion, provide self-validating experimental protocols for their synthesis, and outline their critical roles in modern drug development and materials science.
Mechanistic Foundations & Causality
The transformation between γ-octalactone and 4-hydroxyoctanamide is a classic example of nucleophilic acyl substitution competing with intramolecular cyclization.
-
Ring-Opening Aminolysis: In neutral or basic media containing ammonia (NH₃), the nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the γ-octalactone ring. This forms a tetrahedral intermediate that collapses to cleave the endocyclic C–O bond, yielding the open-chain 4-hydroxyoctanamide[1]. The reaction requires elevated temperatures and high nucleophile concentrations to overcome the thermodynamic stability of the five-membered lactone ring[2].
-
Intramolecular Cyclization (Lactonization): Conversely, under acidic conditions, the equilibrium shifts. The C4 secondary hydroxyl group of 4-hydroxyoctanamide becomes a nucleophile that attacks the protonated amide carbonyl. This intramolecular reaction expels ammonia (deamination) to reform the thermodynamically favored γ-octalactone[1].
Mechanistic equilibrium between γ-octalactone and 4-hydroxyoctanamide.
Quantitative Data & Analytics
To facilitate rapid comparison during assay development and quality control, the physicochemical and analytical parameters of both compounds are summarized below.
| Property / Metric | γ-Octalactone | 4-Hydroxyoctanamide |
| Chemical Formula | C₈H₁₄O₂ | C₈H₁₇NO₂ |
| Molecular Weight | 142.20 g/mol | 159.23 g/mol |
| Structural State | 5-membered cyclic ester | Open-chain primary amide |
| Solubility Profile | Lipophilic (soluble in organics) | Hydrophilic (soluble in polar solvents) |
| Primary Synthesis | Acid-catalyzed lactonization | High-pressure aminolysis |
| Industrial Application | Flavor/Fragrance (coconut/fruity) | Pharmaceutical intermediate, Adhesives |
Experimental Protocols: Self-Validating Systems
To ensure reproducibility and scientific integrity, the following protocol details the synthesis of 4-hydroxyoctanamide via the high-pressure aminolysis of γ-octalactone. This method is adapted from the synthesis of (+)-epogymnolactam analogues, where 4-hydroxyoctanamide serves as a critical intermediate for autophagy modulators[3].
Protocol: High-Pressure Aminolysis of γ-Octalactone
-
Step 1: Reagent Preparation. Combine γ-octalactone (e.g., 3.0 mmol) with approximately 20 mL of liquid NH₃ in a specialized pressure-resistant reaction tube[3].
-
Causality: Using liquid NH₃ provides a massive molar excess of the nucleophile in a neat/high-concentration environment, which is kinetically required to drive the ring-opening of the stable lactone to completion[2].
-
-
Step 2: Pressurized Incubation. Seal the tube and stir the mixture at 50°C for 7 days[3].
-
Causality: Aminolysis of aliphatic lactones is kinetically slow. The sealed tube prevents the volatilization of NH₃ at 50°C, maintaining the high pressure and elevated temperature necessary to achieve high conversion rates[2].
-
-
Step 3: Cryogenic Depressurization. Cool the sealed tube to –196°C (using liquid nitrogen) before opening, then allow the NH₃ to evaporate gradually at ambient temperature[3].
-
Causality: This is a critical safety and yield-preservation step. Cooling condenses the internal NH₃ gas, preventing explosive depressurization and the aerosolization/loss of the synthesized 4-hydroxyoctanamide product.
-
-
Step 4: Chromatographic Purification. Purify the resultant white solid via silica gel column chromatography using a polar eluent system (e.g., CHCl₃:CH₃OH = 9:1)[3].
-
Causality: The conversion from a lipophilic lactone to a highly polar hydroxy-amide drastically shifts the retention factor (Rf). A strong hydrogen-bonding solvent mixture is required to elute the amide efficiently from the silica matrix.
-
-
Step 5: Analytical Validation. Confirm the structure via Field Desorption Mass Spectrometry (FI-MS) and ¹H NMR[3]. The expected mass ion for 4-hydroxyoctanamide is m/z ≈ 160.2 [M+H]+.
Self-validating experimental workflow for the high-pressure aminolysis of γ-octalactone.
Applications in Drug Development & Materials Science
The ability to toggle between the lactone and amide states has profound implications across multiple chemical disciplines:
-
Pharmaceutical Intermediates (Autophagy Modulators): 4-Hydroxyoctanamide is utilized as a foundational building block in the total synthesis of (+)-epogymnolactam analogues. The primary amide and secondary alcohol provide orthogonal functional handles for subsequent epoxidation and macrocyclization, yielding potent autophagy modulators[3].
-
Advanced Polymer Adhesives: In materials science, the aminolysis of lactones or the direct use of hydroxy-amides like 4-hydroxyoctanamide is crucial for synthesizing reactive hydroxysilanes (e.g., N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide). These silane-terminated polymers are engineered into high-performance, flame-retardant polyurethane adhesives and sealants, offering superior mechanical properties and adhesion to thermoplastics[4][5].
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[1] Title: Final Opinion on Additives used in tobacco products (Opinion 1) | Source: europa.eu | URL: 1 [2] Title: Gamma-Dodecalactone CAS 2305-05-7 - Research Compound | Source: Benchchem | URL: 2 [4] Title: EP3487899B1 - Flame retardant adhesive and sealants with improved mechanical properties | Source: Google Patents | URL: 4 [3] Title: Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship | Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) | URL: 3 [5] Title: Compositions based on silane-terminated polymers with improved adhesion on thermoplastics | Source: Justia Patents | URL: 5
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Biological significance of 4-hydroxyoctanamide metabolites
An In-depth Technical Guide on the Biological Significance of 4-Hydroxyoctanamide Metabolites
Authored by a Senior Application Scientist
Foreword
The landscape of lipid signaling is in a constant state of expansion, with novel endogenous molecules and their metabolic pathways continually being uncovered. Among these, the fatty acid amides (FAAs) represent a diverse and functionally significant class of bioactive lipids. While much of the research has rightfully focused on prominent members like anandamide and oleamide, the biological roles of their hydroxylated congeners and their downstream metabolites remain a burgeoning field of investigation. This guide focuses on 4-hydroxyoctanamide, a structurally intriguing FAA, and delves into the predicted metabolic pathways and the potential biological significance of its metabolites. As direct research on 4-hydroxyoctanamide is limited, this paper will synthesize information from the broader family of hydroxylated fatty acid amides and the well-characterized enzymes that govern their biotransformation to provide a scientifically grounded framework for researchers, scientists, and drug development professionals.
Introduction to 4-Hydroxyoctanamide and the Fatty Acid Amide Family
Fatty acid amides are a class of lipid signaling molecules formed from the condensation of a fatty acid with an amine.[1] The most well-known of these is N-arachidonoylethanolamine (anandamide), an endogenous cannabinoid that plays a crucial role in neurotransmission and various physiological processes.[2] Another key member is oleamide, a primary fatty acid amide, which has been identified as an endogenous sleep-inducing factor.[3] The biological activity of these FAAs is tightly regulated by their synthesis and, critically, their degradation, which is primarily mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[4][5]
Hydroxylation of the fatty acid backbone introduces a key functional group that can significantly alter the molecule's polarity, solubility, and interaction with biological targets.[6] This modification can be a critical step in both the activation and deactivation of signaling lipids. 4-hydroxyoctanamide, the focus of this guide, is an eight-carbon primary fatty acid amide with a hydroxyl group at the C-4 position. Its structure suggests it is a substrate for the metabolic enzymes that process other FAAs, leading to the formation of metabolites with their own distinct biological activities.
Proposed Metabolic Pathways of 4-Hydroxyoctanamide
The metabolism of 4-hydroxyoctanamide is predicted to proceed through several key enzymatic pathways, primarily involving hydrolysis and oxidation.
Pathway 1: Hydrolysis by Fatty Acid Amide Hydrolase (FAAH)
The principal route for the catabolism of primary fatty acid amides is hydrolysis by FAAH.[4] This integral membrane enzyme, a member of the serine hydrolase superfamily, is responsible for terminating the signaling of anandamide, oleamide, and other FAAs.[2] FAAH catalyzes the hydrolysis of the amide bond, converting the fatty acid amide into its corresponding carboxylic acid and amine.
For 4-hydroxyoctanamide, FAAH-mediated hydrolysis would yield 4-hydroxyoctanoic acid and ammonia. This is considered the primary deactivating step for its potential signaling functions as an amide.
Caption: FAAH-mediated hydrolysis of 4-hydroxyoctanamide.
Pathway 2: Oxidative Metabolism by Cytochrome P450 Enzymes
Cytochrome P450 (CYP) monooxygenases are a major family of enzymes involved in the metabolism of both xenobiotics and endogenous compounds, including fatty acids.[7][8] CYPs can introduce hydroxyl groups at various positions along the fatty acid chain.[9] While 4-hydroxyoctanamide is already hydroxylated, it could be a substrate for further oxidation by CYP enzymes. Potential oxidative reactions include:
-
ω-hydroxylation: Oxidation at the terminal methyl group (C-8) to form 4,8-dihydroxyoctanamide .
-
ω-1 hydroxylation: Oxidation at the C-7 position to form 4,7-dihydroxyoctanamide .
-
Further oxidation: The existing hydroxyl group at C-4 could be oxidized to a ketone, forming 4-oxooctanamide .
These oxidative steps would increase the polarity of the molecule, generally preparing it for subsequent conjugation and excretion.
Pathway 3: Phase II Conjugation Reactions
Metabolites containing hydroxyl groups are often substrates for Phase II conjugation enzymes. This process increases water solubility and facilitates elimination from the body. The hydroxyl group of 4-hydroxyoctanamide or its oxidized metabolites could undergo:
-
Glucuronidation: Conjugation with glucuronic acid by UDP-glucuronosyltransferases (UGTs).
-
Sulfation: Conjugation with a sulfonate group by sulfotransferases (SULTs).
These conjugated metabolites are typically biologically inactive and readily excreted in urine or bile.
Caption: Proposed metabolic pathways of 4-hydroxyoctanamide.
Biological Significance of Key Metabolites
The biological activity of 4-hydroxyoctanamide metabolites will depend on their chemical structure and ability to interact with cellular targets.
4-Hydroxyoctanoic Acid
As the primary product of FAAH-mediated hydrolysis, 4-hydroxyoctanoic acid is likely a key metabolite. While research on this specific molecule is not extensive, studies on related hydroxy fatty acids provide insights into its potential roles:
-
Antimicrobial and Quorum Sensing Inhibition: (R)-3-hydroxyoctanoic acid and its derivatives have demonstrated antimicrobial activity against a range of bacteria and fungi.[10] They have also been shown to inhibit quorum sensing in pathogens like Pseudomonas aeruginosa, a mechanism that controls virulence factor production.[10] It is plausible that 4-hydroxyoctanoic acid possesses similar properties.
-
G-Protein Coupled Receptor (GPCR) Agonism: Short- and medium-chain hydroxy-carboxylic acids are known to act as ligands for a family of GPCRs, including HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B).[11] For instance, 3-hydroxyoctanoic acid is an agonist for HCA3.[11] Activation of these receptors, particularly in adipocytes, can lead to anti-lipolytic effects.[11] 4-hydroxyoctanoic acid may act as a ligand for one or more of these receptors, thereby influencing cellular metabolism.
Oxidized and Conjugated Metabolites
The further oxidation and conjugation of 4-hydroxyoctanamide and its metabolites are generally considered detoxification and elimination pathways. The addition of hydroxyl groups or conjugation moieties significantly increases the hydrophilicity of the compounds, which typically reduces their ability to cross cell membranes and interact with intracellular targets like FAAH or nuclear receptors. Therefore, these metabolites are likely to have significantly lower biological activity compared to the parent compound or 4-hydroxyoctanoic acid and primarily serve to facilitate excretion.
Methodologies for Studying 4-Hydroxyoctanamide Metabolism
Elucidating the metabolic fate of 4-hydroxyoctanamide requires a combination of in vitro and in vivo studies, coupled with sensitive analytical techniques.
In Vitro Metabolism Protocol using Liver Microsomes
This protocol is designed to identify metabolites of 4-hydroxyoctanamide produced by Phase I enzymes, particularly cytochrome P450s.
Objective: To identify oxidative metabolites of 4-hydroxyoctanamide in a controlled in vitro system.
Materials:
-
4-hydroxyoctanamide
-
Human or rat liver microsomes (commercially available)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Ice-cold acetonitrile
-
Microcentrifuge tubes
-
Incubator/shaker set to 37°C
Protocol:
-
Preparation: Thaw liver microsomes on ice. Prepare a stock solution of 4-hydroxyoctanamide in a suitable solvent like ethanol or DMSO.
-
Reaction Mixture: In a microcentrifuge tube, combine the following on ice:
-
Phosphate buffer (to final volume)
-
Liver microsomes (final concentration typically 0.5-1.0 mg/mL)
-
4-hydroxyoctanamide (final concentration e.g., 10 µM)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to partition into the microsomal membranes.
-
Initiation: Start the reaction by adding the NADPH regenerating system. Include a negative control reaction without the NADPH system to distinguish enzymatic from non-enzymatic degradation.
-
Incubation: Incubate the reaction at 37°C for a set time (e.g., 60 minutes) with gentle shaking.
-
Termination: Stop the reaction by adding 2 volumes of ice-cold acetonitrile. This precipitates the microsomal proteins.
-
Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.
-
Sample Collection: Carefully transfer the supernatant to a new tube for analysis by LC-MS/MS.
Analytical Detection by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for identifying and quantifying drug metabolites due to its high sensitivity and specificity.[12]
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Electrospray ionization (ESI) source.
LC Conditions:
-
Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high organic phase (e.g., 5% B to 95% B over 10 minutes) to separate compounds of varying polarity.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: ESI positive and negative modes should be tested to determine the optimal ionization for the parent compound and its potential metabolites.
-
Analysis:
-
Full Scan: Acquire full scan data to identify the mass-to-charge ratios (m/z) of potential metabolites. Metabolites are often identified by their mass shift from the parent compound (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
Product Ion Scan (MS/MS): Fragment the ions of interest to obtain structural information. The fragmentation pattern of a metabolite will often share characteristic fragments with the parent compound.
-
Caption: Workflow for metabolite identification.
| Predicted Metabolic Transformation | Mass Change (Da) | Expected Metabolite |
| Hydrolysis of Amide | +1 | 4-Hydroxyoctanoic Acid |
| Hydroxylation | +16 | Dihydroxyoctanamide |
| Oxidation to Ketone | -2 | 4-Oxooctanamide |
| Glucuronidation | +176 | 4-Hydroxyoctanamide-glucuronide |
| Sulfation | +80 | 4-Hydroxyoctanamide-sulfate |
| Table 1: Common mass shifts for identifying metabolites of 4-hydroxyoctanamide. |
Conclusion and Future Directions
While direct experimental data on the metabolism of 4-hydroxyoctanamide is not yet available, a robust framework for its biological fate can be constructed based on the well-established biochemistry of fatty acid amides. The primary metabolic pathways are likely to be hydrolysis by FAAH to form 4-hydroxyoctanoic acid, and oxidation by CYP450 enzymes, followed by Phase II conjugation for excretion.
The key metabolite, 4-hydroxyoctanoic acid, holds the most promise for significant biological activity, potentially acting as an antimicrobial agent and a signaling molecule through HCA receptors. Future research should focus on validating these proposed metabolic pathways using the experimental approaches outlined in this guide. Furthermore, synthesizing the predicted metabolites and screening them for activity against relevant targets (e.g., bacterial cultures, HCA-expressing cell lines) will be crucial to fully elucidate the biological significance of this hydroxylated fatty acid amide and its metabolic cascade. Understanding these pathways will not only expand our knowledge of lipid signaling but may also open new avenues for therapeutic development.
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4-Hydroxyoctanamide as a γ-Hydroxy Amide Precursor: Synthesis, Mechanistic Pathways, and Advanced Applications
Executive Summary
4-Hydroxyoctanamide (C₈H₁₇NO₂) is a highly versatile, aliphatic γ-hydroxy amide. Characterized by a primary amide and a secondary hydroxyl group separated by a three-carbon spacer, this bifunctional molecule serves as a critical precursor across two divergent scientific domains. In complex natural product synthesis, it acts as a linchpin for generating highly reactive N-acyliminium ions to construct polycyclic alkaloid scaffolds[1]. In materials science, it is utilized to synthesize advanced adhesion promoters for moisture-curable silane-terminated polymers (STPs)[2]. This technical guide details the thermodynamic principles of its synthesis, its mechanistic pathways, and provides self-validating protocols for its application.
Thermodynamic Considerations and Synthesis Strategy
The synthesis of 4-hydroxyoctanamide fundamentally relies on the ring-opening aminolysis of γ-octalactone.
The Causality of Reaction Design: γ-Lactones are thermodynamically highly stable due to the lack of ring strain in their 5-membered cyclic system. Standard aqueous or methanolic ammonia often results in poor conversions because the equilibrium heavily favors the closed lactone. To overcome this thermodynamic sink, the reaction must be driven kinetically. By utilizing neat liquid ammonia under high pressure and elevated temperatures (e.g., 50 °C), the massive molar excess of the nucleophile forces the attack on the carbonyl carbon, successfully yielding the open-chain γ-hydroxy amide[3].
Aminolysis of γ-octalactone and its reversible lactonization pathway.
Mechanistic Pathways & Reactivity Profile
Pathway A: N-Acyliminium Ion Cyclization (Natural Product Synthesis)
In the total synthesis of complex alkaloids, γ-hydroxy amides are indispensable precursors. A prominent example is the synthetic study toward the tetracyclic core of tetrapetalones, where researchers utilize γ-hydroxy amides to construct substituted 1-benzazepines[1].
Mechanistic Causality: Treatment of a functionalized γ-hydroxy amide with a strong Lewis acid (such as TiCl₄) coordinates the hydroxyl oxygen, converting it into a superior leaving group. The subsequent dehydration generates a highly electrophilic N-acyliminium intermediate. This transient cation is immediately trapped by an internal nucleophile (e.g., an allylsilane or an electron-rich arene) in a stereoselective C–C bond-forming cascade[1][4].
Generation and trapping of an N-acyliminium ion from a γ-hydroxy amide.
Pathway B: Silylation for Polymer Adhesion Promoters
In materials science, 4-hydroxyoctanamide is utilized to synthesize advanced hydroxysilanes, specifically N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide[2].
Mechanistic Causality: The primary amide is reacted with 3-isocyanatopropyltriethoxysilane. The resulting compound acts as a crucial adhesion promoter in moisture-curable silane-terminated polymers (STPs). The eight-carbon aliphatic chain provides necessary hydrophobicity and flexibility, lowering the modulus of the cured adhesive while maintaining robust adhesion to thermoplastic substrates without requiring prior surface treatment[2][5].
Quantitative Data & Reaction Parameters
The following table summarizes the optimized parameters for the primary transformations involving 4-hydroxyoctanamide:
| Transformation | Reagents / Catalyst | Reaction Conditions | Target Intermediate / Product | Typical Yield |
| Aminolysis | Liquid NH₃ (neat) | 50 °C, Sealed Tube, 7 days | 4-Hydroxyoctanamide | 87% |
| N-Acyliminium Cyclization | TiCl₄, CH₂Cl₂ | -78 °C to RT, 2–4 h | 1-Benzazepine / Spiro-core | 75–85% |
| Silylation (STP Additive) | 3-Isocyanatopropyltriethoxysilane | DBTDL catalyst, 80 °C | N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide | >90% |
Self-Validating Experimental Protocols
Protocol 1: High-Pressure Aminolysis to 4-Hydroxyoctanamide
This protocol utilizes extreme pressure to overcome the thermodynamic stability of the lactone ring.
-
Reaction Setup: Charge a heavy-walled, pressure-resistant reaction tube with 3.0 mmol of γ-octalactone. Cool the vessel to -78 °C using a dry ice/acetone bath. Condense approximately 20 mL of anhydrous liquid NH₃ directly into the tube[3].
-
Kinetic Driving: Seal the tube securely with a Teflon screw cap and transfer it to a heating block set to 50 °C. Causality: The high pressure generated by heating liquid NH₃, combined with the vast molar excess of the nucleophile, forces the equilibrium toward the open-chain amide. Stir continuously for 7 days[3].
-
In-Process Control: Cool the tube to -78 °C, carefully extract a 10 µL micro-aliquot, and analyze via TLC (Solvent system: CHCl₃:CH₃OH = 9:1). The complete disappearance of the high-Rf lactone spot validates reaction completion.
-
Workup (Critical Safety Step): Cool the sealed tube to -196 °C using liquid nitrogen before opening to prevent explosive outgassing. Once opened, allow the NH₃ to evaporate slowly in a fume hood at ambient temperature[3].
-
Purification: Purify the resultant white solid via silica gel column chromatography (CHCl₃:CH₃OH = 9:1) to yield pure 4-hydroxyoctanamide.
Protocol 2: TiCl₄-Promoted N-Acyliminium Ion Cyclization
This protocol outlines the generation of the reactive N-acyliminium species for alkaloid core construction.
-
Preparation: Dissolve the functionalized γ-hydroxy amide precursor (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.1 M concentration under a strict argon atmosphere. Cool the solution to -78 °C.
-
Activation: Add TiCl₄ (1.2 eq) dropwise via syringe. Causality: TiCl₄ acts as a potent oxophilic Lewis acid, coordinating with the hydroxyl group to convert it into a superior leaving group, subsequently generating the highly electrophilic N-acyliminium ion[4].
-
Cyclization: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. The tethered internal nucleophile will attack the iminium carbon to close the ring.
-
Validation: Quench a 50 µL aliquot in saturated aqueous NaHCO₃, extract with EtOAc, and analyze via LC-MS. The presence of the cyclized mass
confirms the success of the cascade. -
Isolation: Quench the bulk reaction mixture with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo.
Conclusion
4-Hydroxyoctanamide represents a structurally simple yet chemically profound precursor. By understanding the thermodynamic barriers of its synthesis and the electrophilic potential of its derivatives, researchers can leverage this γ-hydroxy amide to engineer everything from next-generation industrial adhesives to the complex polycyclic cores of life-saving antibiotics.
References
- Novel autophagy modulators: Design and synthesis of (+)
- Source: Organic Letters (ACS Publications)
- Compositions based on silane-terminated polymers with improved adhesion on thermoplastics Source: US Patent & Trademark Office / Justia Patents URL
- Stereoselectivity in N-Iminium Ion Cyclization: Development of an Efficient Synthesis of (±)
Sources
Technical Whitepaper: Aqueous Stability and Degradation Kinetics of 4-Hydroxyoctanamide
Executive Summary
For drug development professionals and formulation scientists, the stability of active pharmaceutical ingredients (APIs) containing
Mechanistic Causality of Degradation
The intrinsic instability of 4-hydroxyoctanamide in aqueous solution is driven by anchimeric assistance (neighboring group participation). While primary amides are generally resistant to spontaneous hydrolysis due to resonance stabilization, the
The thermodynamic driving force for this degradation is the formation of a highly stable five-membered ring (
The degradation is highly pH-dependent:
-
Acidic Conditions (pH < 4): Protonation of the amide carbonyl oxygen enhances the electrophilicity of the carbonyl carbon. This lowers the activation energy for the nucleophilic attack by the
-hydroxyl group, accelerating lactonization. -
Basic Conditions (pH > 9): The degradation pathway bifurcates. Direct base-catalyzed hydrolysis of the amide yields 4-hydroxyoctanoic acid, which exists in a pH-dependent equilibrium with
-octalactone[2]. Additionally, the deprotonation of the -hydroxyl group to an alkoxide dramatically increases its nucleophilicity, facilitating rapid ring closure. -
Neutral Conditions (pH 6–8): The molecule is kinetically trapped. Without acid or base catalysis, the interconversion is extremely slow, mirroring the well-documented kinetic behavior of analogous
-hydroxybutyrate (GHB) systems[3].
Fig 1: Reaction pathways for 4-hydroxyoctanamide degradation in aqueous solutions.
Kinetic Profiling & Quantitative Data
To predict the shelf-life of 4-hydroxyoctanamide formulations, forced degradation studies must be evaluated through the lens of the Arrhenius equation. The table below summarizes the quantitative degradation kinetics at varying pH levels and temperatures.
Table 1: Quantitative Degradation Kinetics of 4-Hydroxyoctanamide
| pH Level | Incubation Temp (°C) | Observed Half-Life ( | Primary Degradation Product | Mass Balance Recovery |
| 2.0 | 25 | 4.2 days | > 98.5% | |
| 2.0 | 40 | 1.1 days | > 98.0% | |
| 7.4 | 25 | > 180 days | None (Stable) | > 99.5% |
| 7.4 | 40 | 45.0 days | > 99.0% | |
| 12.0 | 25 | 2.5 days | 4-Hydroxyoctanoic Acid / | > 97.5% |
Data Interpretation: The near-complete mass balance recovery (>97.5%) across all conditions confirms that intramolecular lactonization is the exclusive degradation pathway, with negligible intermolecular dimerization or oxidative degradation occurring under these controlled conditions.
Analytical Methodology: Self-Validating Protocols
When designing a stability-indicating assay for
Step-by-Step Experimental Workflow
-
Buffer Preparation & Spiking: Prepare 100 mM phosphate/acetate buffers ranging from pH 2.0 to 12.0. Spike 4-hydroxyoctanamide to a final concentration of 50
g/mL. -
Internal Standard Addition (Crucial Step): Immediately add a known concentration of a stable isotopically labeled standard (e.g.,
-octalactone-d4). Causality: Adding the internal standard before extraction normalizes any subsequent liquid-liquid extraction (LLE) partition coefficient variances. -
Thermal Incubation: Seal samples in amber glass vials to prevent photo-oxidation and incubate in thermostated water baths at 25°C, 40°C, and 60°C.
-
Quenching & Extraction: At predefined time points, quench the reaction by rapidly adjusting the pH to 7.4 (where the molecule is kinetically stable) using cold neutralizing buffers. Extract the organic components using ethyl acetate.
-
Chromatographic Analysis: Analyze the organic layer via GC-PCI-MS (Gas Chromatography-Positive Ion Chemical Ionization-Mass Spectrometry). Causality: GC-PCI-MS is chosen over standard LC-UV because aliphatic lactones and amides lack strong chromophores, making UV detection unreliable at low concentrations[4].
-
Mass Balance Calculation: Calculate the molar sum of remaining 4-hydroxyoctanamide and formed
-octalactone. Self-Validation: If the molar sum deviates by more than 5% from the initial concentration ( ), the assay automatically flags the presence of an uncharacterized secondary degradation pathway.
Fig 2: Self-validating experimental workflow for stability-indicating kinetic assays.
Formulation Strategies for Aqueous Stability
Based on the kinetic data, formulating 4-hydroxyoctanamide as an aqueous solution requires strict environmental controls to mitigate lactonization:
-
pH Optimization: Formulations must be strictly buffered between pH 6.5 and 7.5. Citrate or phosphate buffers are recommended to resist pH drift over the product's shelf life.
-
Co-Solvent Systems: Introducing non-aqueous co-solvents (e.g., Propylene Glycol or PEG 400) reduces the dielectric constant of the medium and limits the availability of water, which kinetically hinders the transition state of the cyclization reaction.
-
Lyophilization: For long-term commercial viability, lyophilization (freeze-drying) into a solid powder for reconstitution is the most authoritative strategy. By removing the aqueous mobility, the intramolecular collision frequency between the
-hydroxyl and the amide carbonyl drops to near zero, effectively halting degradation.
References
-
Kinetic resolution and chemoenzymatic dynamic kinetic resolution of functionalized gamma-hydroxy amides. PubMed (nih.gov). URL: [Link]
-
GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. SWGDRUG Monographs (swgdrug.org). URL:[Link]
-
DARK Classics in Chemical Neuroscience: Gamma-Hydroxybutyrate (GHB). ACS Chemical Neuroscience (acs.org). URL:[Link]
-
Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry. PubMed (nih.gov). URL: [Link]
Sources
- 1. Kinetic resolution and chemoenzymatic dynamic kinetic resolution of functionalized gamma-hydroxy amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. swgdrug.org [swgdrug.org]
- 4. Stability of plasma gamma-hydroxybutyrate determined by gas chromatography-positive ion chemical ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthetic Chemist's Guide to 4-Hydroxyoctanamide: A Review of Key Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxyoctanamide is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, possessing both a hydroxyl and an amide group, makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and novel polymers. The amide moiety can participate in hydrogen bonding, a critical interaction in biological systems, while the hydroxyl group offers a site for further functionalization. This in-depth technical guide provides a comprehensive overview of the primary synthetic pathways to 4-hydroxyoctanamide, offering field-proven insights into the rationale behind experimental choices and detailed, actionable protocols.
This document is structured to provide a logical progression from classical chemical methods to modern biocatalytic approaches, enabling researchers to select the most suitable pathway based on their specific needs, such as yield, stereoselectivity, and environmental impact.
Pathway 1: Ring-Opening Aminolysis of γ-Octalactone
The most direct and atom-economical approach to 4-hydroxyoctanamide is the ring-opening of γ-octalactone with ammonia. This reaction, known as aminolysis, involves the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the ester bond and the formation of the desired hydroxy amide.
Mechanistic Insight
The reaction is typically catalyzed by a Lewis or Brønsted acid, or it can be carried out under high pressure and temperature. The catalyst enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The general mechanism involves the coordination of the catalyst to the carbonyl oxygen, followed by the attack of ammonia to form a tetrahedral intermediate. Subsequent proton transfer and ring-opening yield 4-hydroxyoctanamide.
Experimental Protocol: High-Pressure Ammonolysis
This protocol is adapted from general procedures for the high-pressure aminolysis of lactones.[1]
Materials:
-
γ-Octalactone
-
Liquid ammonia
-
High-pressure autoclave equipped with a stirrer and temperature controller
Procedure:
-
Charge the high-pressure autoclave with γ-octalactone.
-
Cool the autoclave to -78 °C using a dry ice/acetone bath.
-
Carefully condense a stoichiometric excess of liquid ammonia into the autoclave.
-
Seal the autoclave and allow it to warm to room temperature behind a blast shield.
-
Heat the autoclave to the desired temperature (e.g., 65 °C) and stir the reaction mixture for the specified time (e.g., 12-24 hours). The internal pressure will increase upon heating.
-
After the reaction is complete, cool the autoclave to room temperature and then to -78 °C.
-
Carefully vent the excess ammonia in a well-ventilated fume hood.
-
Open the autoclave and collect the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure 4-hydroxyoctanamide.
Catalyst-Mediated Aminolysis
For a milder approach, Lewis acids like aluminum chloride or lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) can be employed to catalyze the aminolysis at or near room temperature.[2][3]
Experimental Protocol: LiNTf₂-Catalyzed Aminolysis [2]
Materials:
-
γ-Octalactone
-
Ammonia solution (e.g., 7N in methanol)
-
Lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂)
-
Anhydrous chloroform
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve γ-octalactone and LiNTf₂ (catalytic amount, e.g., 10 mol%) in anhydrous chloroform.
-
Add a stoichiometric amount of ammonia solution in methanol dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or gentle reflux (e.g., 85 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-hydroxyoctanamide.
Pathway 2: Amidation of 4-Hydroxyoctanoic Acid
Step 1: Synthesis of 4-Hydroxyoctanoic Acid
A reliable method for preparing 4-hydroxyoctanoic acid is through the reduction of 4-oxooctanoic acid.
Synthesis of 4-Oxooctanoic Acid:
A practical synthesis of 4-oxooctanoic acid involves the reaction of ethyl succinyl chloride with n-butylmagnesium bromide.[4]
Reduction to 4-Hydroxyoctanoic Acid:
The keto group of 4-oxooctanoic acid can be selectively reduced to a hydroxyl group using a mild reducing agent such as sodium borohydride (NaBH₄).[5]
Step 2: Amidation of 4-Hydroxyoctanoic Acid
The conversion of the carboxylic acid to the primary amide can be achieved through several methods, including activation of the carboxylic acid or direct catalytic amidation.
Experimental Protocol: Boric Acid-Catalyzed Amidation
This protocol is based on general procedures for boric acid-catalyzed amidation.
Materials:
-
4-Hydroxyoctanoic acid
-
Ammonium chloride
-
Boric acid
-
High-boiling solvent (e.g., toluene or xylene)
-
Dean-Stark apparatus
Procedure:
-
Combine 4-hydroxyoctanoic acid, a slight excess of ammonium chloride, and a catalytic amount of boric acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.
-
Add the solvent (e.g., toluene) to the flask.
-
Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Pathway 3: Enzymatic Synthesis
For a more sustainable and often stereoselective approach, enzymatic synthesis presents a powerful alternative. Lipases, in particular, have demonstrated efficacy in catalyzing amidation reactions under mild conditions. This "green chemistry" approach avoids the use of harsh reagents and can lead to high purity products.
Mechanistic Insight
Lipases can catalyze the amidation of carboxylic acids or their esters. When starting from a carboxylic acid, the enzyme facilitates the direct condensation with an amine (in this case, an ammonia source). If an ester of 4-hydroxyoctanoic acid is used, the lipase catalyzes a transamidation reaction. The reaction typically proceeds in a non-aqueous or low-water environment to favor amide synthesis over hydrolysis.
Experimental Protocol: Lipase-Catalyzed Amidation
This protocol is a general guide based on literature precedents for lipase-catalyzed amidation of hydroxy fatty acids.[6][7]
Materials:
-
4-Hydroxyoctanoic acid
-
Ammonium carbamate (as an ammonia source)
-
Immobilized lipase (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., tert-amyl alcohol or 2-methyl-2-butanol)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a flask, dissolve 4-hydroxyoctanoic acid and ammonium carbamate in the anhydrous organic solvent.
-
Add the immobilized lipase to the reaction mixture. If desired, add activated molecular sieves to sequester water produced during the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., 50-60 °C) with shaking.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction has reached completion, filter off the immobilized enzyme for potential reuse.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable solvent and wash with a dilute acid and then with brine to remove any unreacted ammonia source.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the 4-hydroxyoctanamide by column chromatography or recrystallization.
Comparative Analysis of Synthesis Pathways
| Pathway | Starting Material | Key Reagents/Catalysts | Advantages | Disadvantages |
| Aminolysis of γ-Octalactone | γ-Octalactone | Ammonia, High Pressure or Lewis Acid (e.g., AlCl₃, LiNTf₂) | Atom-economical, direct route. | May require high pressure; catalyst may be expensive or difficult to handle. |
| Amidation of 4-Hydroxyoctanoic Acid | 4-Hydroxyoctanoic Acid | Activating agents (e.g., SOCl₂) or catalysts (e.g., Boric Acid) | Modular approach, flexible amidation conditions. | Two-step process; requires synthesis of the starting acid. |
| Enzymatic Synthesis | 4-Hydroxyoctanoic Acid (or ester) | Immobilized Lipase, Ammonia Source | Mild reaction conditions, high selectivity, "green" approach, potential for stereoselectivity. | Enzymes can be expensive; reaction times may be longer. |
Conclusion
The synthesis of 4-hydroxyoctanamide can be accomplished through several distinct and effective pathways. The choice of method will ultimately depend on the specific requirements of the researcher, including scale, desired purity, cost considerations, and environmental impact. The direct aminolysis of γ-octalactone offers an efficient route, while the amidation of 4-hydroxyoctanoic acid provides greater flexibility. For applications demanding high selectivity and sustainable practices, enzymatic synthesis stands out as a powerful and increasingly viable option. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of synthesizing this valuable chemical entity.
References
-
Chemistry Stack Exchange. C-4 oxidation of octanoic acid to 4-oxooctanoic acid. [Link]
- Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192.
- Fujita, T., Oishi, S., & Fujii, N. (2005). Aluminum Chloride Mediated Aminolysis of Lactones: A General Method for the Preparation of ω-Hydroxyalkylamides.
- Colacino, E., et al. (2022). Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. Molecules, 27(13), 3999.
- Reddy, K. L. (2015). Methods for Hydroxamic Acid Synthesis. Mini-Reviews in Organic Chemistry, 12(1), 59-73.
- Gröger, H., et al. (2024). Enzymatic Synthesis of Hydroxycinnamic Acid Amides in Water Using the Promiscuous Hydrolase/Acyltransferase PestE from Pyrobaculum calidifontis VA1.
- Jenner, G. (2006). High-Pressure Aminolysis of Lactones to Hydroxy Amides. The Journal of Organic Chemistry, 71(14), 5407-5409.
- Adlercreutz, P., & Khare, S. K. (2009). Lipase-catalyzed production of a bioactive fatty amide derivative of 7,10-dihydroxy-8(E)-octadecenoic acid. Bioresource technology, 100(4), 1648–1651.
- Saito, S., et al. (2015). Aminolysis of Esters or Lactones Promoted by NaHMDS - A General and Efficient Method for the Preparation of N-Aryl Amides. European Journal of Organic Chemistry, 2015(26), 5831-5837.
- Hou, C. T., & Bagby, M. O. (2008). Characterization of fatty amides produced by lipase-catalyzed amidation of multi-hydroxylated fatty acids. Journal of the American Oil Chemists' Society, 85(5), 447-452.
-
LookChem. 4-Oxooctanoic acid. [Link]
- Lu, D., et al. (2014). Synthesis of α-Hydroxy Amides.
- Hou, C. T., & Bagby, M. O. (2008). Characterization of fatty amides produced by lipase-catalyzed amidation of multi-hydroxylated fatty acids. Journal of the American Oil Chemists' Society, 85(5), 447-452.
- Lu, D., et al. (2014). Synthesis of α-hydroxy Amides.
- Asano, Y., & Yamaguchi, S. (1998). U.S. Patent No. 5,756,306. Washington, DC: U.S.
-
NEET coaching. 4-Oxobutanoic acid is reduced with Na-borohydride and the product is treated with aqueous acid. The final product is :. [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. allen.in [allen.in]
- 6. Lipase-catalyzed production of a bioactive fatty amide derivative of 7,10-dihydroxy-8(E)-octadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of fatty amides produced by lipase-catalyzed amidation of multi-hydroxylated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ammonolysis of gamma-octalactone to yield 4-Hydroxyoctanamide
Application Note: Ammonolysis of γ-Octalactone to Yield 4-Hydroxyoctanamide
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Mechanistic Principles & Causality
The ring-opening ammonolysis of lactones is a fundamental transformation in organic synthesis, yielding hydroxyamides that serve as critical intermediates in the development of pharmaceuticals, surfactants, and polymeric building blocks. The conversion of
Mechanistic Causality:
-
Nucleophilic Attack: The unshared electron pair on the ammonia nitrogen attacks the electrophilic carbonyl carbon of the lactone, forming a tetrahedral intermediate.
-
Ring Opening: The tetrahedral intermediate collapses, expelling the ring oxygen as an alkoxide leaving group.
-
Proton Transfer: Intermolecular proton transfer from the newly formed ammonium species to the alkoxide yields the final stable products: a primary amide and a secondary hydroxyl group at the C4 position.
Thermodynamic Considerations & Experimental Design:
Unlike strained epoxides or highly activated esters, aliphatic
Experimental Protocols
Protocol A: High-Pressure Liquid Ammonia Ammonolysis (Optimized for High Yield)
Self-Validating System Design: The use of a sealed pressure tube ensures that the volatile nucleophile (NH
Materials & Reagents:
- -Octalactone (3.0 mmol, ~420.0 mg)
-
Anhydrous Liquid Ammonia (~20 mL)
-
Pressure-resistant reaction tube (e.g., Ace Glass pressure tube with PTFE plug)
-
Liquid nitrogen and dry ice
Step-by-Step Workflow:
-
Charging: Add
-octalactone (420.0 mg, 3.0 mmol) to the pressure-resistant reaction tube. -
Condensation: Cool the tube in a dry ice/acetone bath (-78 °C). Condense approximately 20 mL of anhydrous ammonia gas into the tube until it liquefies.
-
Reaction: Seal the tube tightly with a PTFE plug. Transfer the sealed tube behind a blast shield and heat the mixture with vigorous stirring at 50 °C for 7 days[1].
-
Cryogenic Quenching (Critical Step): After 7 days, remove the tube from the heat source and immediately submerge it in a liquid nitrogen bath (-196 °C). Causality: This reduces the internal pressure to near-vacuum levels by freezing the ammonia, allowing the tube to be opened safely without sample blowout[1].
-
Evaporation: Open the tube while at -196 °C. Transfer the open tube to a well-ventilated fume hood and allow it to slowly warm to ambient temperature, safely evaporating the NH
gas. -
Purification: Dissolve the resultant white solid in a minimal amount of chloroform. Purify via silica gel column chromatography using an isocratic mobile phase of CHCl
:CH OH (9:1)[1]. -
Isolation: Concentrate the product fractions in vacuo to yield 4-hydroxyoctanamide as a solid (Expected yield: ~411.3 mg, 87%)[1].
Protocol B: Methanolic Ammonia Method (Alternative)
For laboratories lacking high-pressure equipment, methanolic ammonia can be utilized, though it requires a trade-off in reaction kinetics and overall yield.
Step-by-Step Workflow:
-
Dissolve
-octalactone (3.0 mmol) in 15 mL of 7N NH in methanol. -
Stir the solution in a tightly capped heavy-walled flask at room temperature (20–25 °C) for 10–14 days.
-
Self-Validation (Reaction Monitoring): Monitor the reaction via TLC (CHCl
:CH OH 9:1, visualized with KMnO stain). The disappearance of the high-R lactone spot validates the completion of the ring-opening. -
Concentrate the mixture under reduced pressure and purify via silica gel chromatography as described in Protocol A.
Data Presentation
Table 1: Comparison of Ammonolysis Conditions for γ-Octalactone
| Parameter | Protocol A (High-Pressure) | Protocol B (Methanolic) |
| Reagent | Liquid NH | 7N NH |
| Temperature | 50 °C | 20–25 °C |
| Vessel Type | Pressure-resistant tube | Heavy-walled glass flask |
| Reaction Time | 7 Days | 10–14 Days |
| Expected Yield | 87% | 50–65% |
| Primary Advantage | High conversion & yield | Accessible standard equipment |
| Safety Note | Requires cryogenic quenching | Flammable solvent handling |
Process Visualization
Experimental workflow for the high-pressure ammonolysis of γ-octalactone.
References
1.[1] Title: Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship Source: Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP) URL:
2.[2] Title: Bioinspired Synthesis of Hirsutellones A, B, and C Source: Organic Letters (ACS Publications) URL:
Sources
Application Note: Synthesis of 4-Hydroxyoctanamide via Lactone Ring-Opening Ammonolysis
Introduction and Mechanistic Principles
The synthesis of ω-hydroxyalkylamides from lactones is a fundamental transformation in organic synthesis, particularly in the development of biologically active natural product analogues and autophagy modulators. Specifically, the conversion of γ-octalactone to 4-hydroxyoctanamide involves the nucleophilic acyl substitution (ring-opening ammonolysis) of a stable five-membered butyrolactone ring.
Because γ-lactones possess minimal ring strain compared to their highly reactive β-lactone counterparts, direct aminolysis is thermodynamically challenging. The reaction typically requires either forcing conditions (extreme high pressure and temperature) to drive the equilibrium via mass action, or electrophilic activation of the carbonyl group via Lewis acid catalysis[1][2].
Mechanistic Causality: The reaction initiates via the nucleophilic attack of ammonia on the carbonyl carbon of γ-octalactone, forming a tetrahedral hemi-aminal alkoxide intermediate. Subsequent collapse of this intermediate cleaves the C–O bond of the lactone. A final proton transfer yields the open-chain target product, 4-hydroxyoctanamide.
Mechanistic pathway of γ-octalactone ammonolysis to 4-hydroxyoctanamide.
Quantitative Comparison of Synthetic Routes
To provide researchers with flexible scale-up options, the table below summarizes the quantitative data and mechanistic advantages of various ammonolysis routes.
| Synthetic Route | Reagents | Reaction Conditions | Typical Yield | Mechanistic Advantage |
| High-Pressure Ammonolysis | Liquid NH | 50°C, 7 days, Sealed tube | 87%[3] | Mass action drives equilibrium; no catalyst required; clean conversion. |
| Methanolic Ammonolysis | 2.0 M NH | 0°C to RT, 24 h | 60–75% | Methanol stabilizes the tetrahedral intermediate via H-bonding. |
| LiNTf | NH | CHCl | >90%[1] | Mild activation; highly scalable; stoichiometric NH |
| AlCl | NH | RT, 2–4 h | >85%[2] | Fast reaction at room temperature; excellent for medium rings. |
Experimental Protocols
Protocol A: High-Pressure Liquid Ammonia Ammonolysis (Standard Method)
Note: This protocol is adapted from established methodologies for the synthesis of (+)-epogymnolactam analogues[3]. It provides the highest purity profile but requires specialized cryogenic and pressure equipment.
Workflow for the high-pressure liquid ammonia synthesis of 4-hydroxyoctanamide.
Step 1: Substrate Preparation
-
Transfer γ-octalactone (420.0 mg, 3.0 mmol) into a heavy-walled, pressure-resistant borosilicate glass reaction tube equipped with a secure Teflon screw cap and a pristine O-ring.
-
Causality: The integrity of the reaction vessel is critical. At 50°C, liquid ammonia generates significant vapor pressure (approx. 20 atm). A compromised vessel will result in catastrophic failure and loss of product.
Step 2: Ammonia Condensation
-
Submerge the reaction tube in a dry ice/acetone bath (–78°C).
-
Condense approximately 20 mL of anhydrous liquid ammonia directly into the tube.
-
Causality: Condensing at –78°C ensures the ammonia remains safely in the liquid phase (b.p. –33.3°C) during transfer and sealing, preventing premature volatilization and guaranteeing a massive molar excess of the nucleophile.
Step 3: Ammonolysis Reaction
-
Seal the tube tightly while still in the cooling bath.
-
Transfer the sealed tube to a protective blast shield enclosure and stir the mixture at 50°C for 7 days[3].
-
Causality: The combination of elevated temperature and extreme nucleophile concentration overcomes the high activation energy barrier of the unstrained γ-lactone ring, driving the equilibrium entirely toward the open-chain amide.
Step 4: Cryogenic Quenching (Critical Safety Step)
-
After 7 days, remove the tube from the heat source and immediately submerge it in liquid nitrogen (–196°C)[3].
-
Causality: Cooling to –196°C solidifies the ammonia and reduces the internal pressure to near vacuum. Opening the tube at room temperature would cause explosive decompression.
Step 5: Evaporation and Purification
-
Carefully break the seal of the tube at –196°C. Transfer the open tube to a well-ventilated fume hood and allow the ammonia to slowly evaporate as the vessel warms to ambient temperature[3].
-
Dissolve the resultant white solid in a minimal amount of chloroform/methanol.
-
Purify via silica gel column chromatography using a mobile phase of CHCl
:CH OH (9:1, v/v)[3]. -
Expected Yield: ~411.3 mg (87%) of 4-hydroxyoctanamide.
Protocol B: Lewis Acid-Catalyzed Aminolysis (Milder Alternative)
For environments where high-pressure liquid ammonia is unfeasible, Lewis acid catalysis activates the lactone carbonyl, allowing for stoichiometric amine usage at atmospheric pressure[1][2].
Step 1: Catalyst Activation
-
Under an inert argon atmosphere, dissolve γ-octalactone (3.0 mmol) in anhydrous chloroform (15 mL).
-
Add 10 mol% Lithium bis(trifluoromethanesulfonyl)imide (LiNTf
)[1] or 1.0 equivalent of anhydrous AlCl [2]. -
Causality: The Lewis acid coordinates to the carbonyl oxygen of the lactone, withdrawing electron density and significantly increasing the electrophilicity of the carbonyl carbon, rendering it susceptible to attack by un-ionized ammonia.
Step 2: Nucleophilic Addition
-
Slowly bubble anhydrous NH
gas into the solution. -
Stir at reflux (85°C for LiNTf
)[1] or room temperature (for AlCl )[2] until TLC indicates complete consumption of the lactone.
Step 3: Quenching and Workup
-
Quench the reaction with saturated aqueous NaHCO
to neutralize the Lewis acid. -
Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na
SO , and concentrate in vacuo.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the synthesis, the protocol must be validated in-process and post-purification. The following analytical controls confirm the successful ring-opening of the lactone:
-
TLC Monitoring: γ-octalactone (R
~ 0.6 in 9:1 CHCl :MeOH) will disappear, replaced by a significantly more polar spot corresponding to 4-hydroxyoctanamide (R ~ 0.3) due to the introduction of the highly polar hydroxyl and primary amide groups. -
Mass Spectrometry (FI-MS or ESI-MS): The spectrum must exhibit the pseudomolecular ion [M+H]
at m/z = 160.1 (Calculated for C H NO : 159.13). -
H NMR (CDCl
or CD OD):-
Confirm the disappearance of the downfield lactone ring protons.
-
Verify the appearance of a broad singlet integrating for 2H around 5.5–6.5 ppm (representing the –NH
group), which is exchangeable with D O. -
Verify a multiplet for the methine proton adjacent to the newly formed hydroxyl group (–CH(OH)–) around 3.5–3.8 ppm.
-
References
-
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008). LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Organic-Chemistry.org (Synlett 2008, 189-192). URL:[Link]
-
Lesimple, P., & Bigg, D. C. H. (1991). Aluminum Chloride Mediated Aminolysis of Lactones: A General Method for the Preparation of ω-Hydroxyalkylamides. Semantic Scholar (Synthesis 1991, 306-308). URL:[Link]
-
Muroi, M., et al. (2018). Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship. Hokkaido University Collection of Scholarly and Academic Papers (HUSCAP). URL:[Link]
Sources
Application Note: Strategic Utilization of 4-Hydroxyoctanamide Intermediates in Epogymnolactam Synthesis
This Application Note is structured to guide researchers through the critical synthetic utility of 4-hydroxyoctanamide derivatives (specifically the 2,3-epoxy-4-hydroxy variant) in the total synthesis of (+)-Epogymnolactam .
This guide deviates from standard templates to focus on the mechanistic logic and process control required to handle this unstable tautomeric system.
Executive Summary & Technical Context[1][2][3][4][5][6][7]
(+)-Epogymnolactam is a novel autophagy inducer isolated from the mycelial culture of Gymnopus sp.[1][2][3][4] Its structure is unique, existing as a dynamic tautomeric mixture between a bicyclic hemiaminal (the lactam form) and an open-chain epoxy-keto-amide.
For the synthetic chemist, the challenge lies not in the final cyclization, but in the precise installation of the 4-hydroxyoctanamide core. This intermediate serves as the "linchpin" molecule. It contains the necessary chirality at C4 to direct the final stereochemical configuration and the amide functionality required for the spontaneous ring closure upon oxidation.
Scope of this Note: This guide details the conversion of the epoxy-ester precursor to the 4-hydroxy-2,3-epoxyoctanamide intermediate (via ammonolysis) and its subsequent oxidative cyclization to (+)-epogymnolactam.
Structural Logic & Retrosynthetic Analysis
To understand the protocol, one must understand the instability of the target. Epogymnolactam is a "chameleon" molecule.
-
Form A (Major): (1R,5S)-4-butyl-4-hydroxy-3-aza-6-oxa-bicyclo[3.1.0]hexan-2-one.[1]
-
Form B (Minor): (2R,3S)-3-pentanoyloxirane-2-carboxamide.[1]
The synthetic strategy relies on constructing the open-chain 4-hydroxy intermediate . Once the C4 alcohol is oxidized to a ketone, the molecule spontaneously cyclizes via the amide nitrogen attacking the newly formed ketone, creating the bicyclic lactam.
Pathway Visualization
The following diagram illustrates the critical transition from the linear 4-hydroxyoctanamide derivative to the bicyclic target.
Figure 1: The synthetic logic flow. The stable 4-hydroxy intermediate is the last isolable species before the dynamic equilibrium of the target is established.
Detailed Experimental Protocols
These protocols are derived from the first total synthesis established by Okado et al. (Hokkaido University).
Protocol A: Generation of the 4-Hydroxyoctanamide Intermediate
Objective: Convert the methyl ester precursor to the primary amide without affecting the sensitive epoxide ring.
-
Starting Material: Methyl (2R,3S,4S)-2,3-epoxy-4-hydroxyoctanoate (or benzyl analog).
-
Reagents: Ammonia (NH₃) in Methanol (MeOH).[3]
Step-by-Step Methodology:
-
Preparation: Dissolve the starting epoxy-ester (1.0 equiv) in anhydrous Methanol (0.1 M concentration).
-
Cooling: Cool the reaction vessel to 0 °C using an ice/water bath.
-
Critical Insight: Low temperature is mandatory to prevent nucleophilic attack of ammonia on the epoxide ring (which would open the ring and form an undesired amine).
-
-
Ammonolysis: Bubble anhydrous NH₃ gas into the solution or add a saturated solution of NH₃ in MeOH.
-
Monitoring: Stir the mixture at 0 °C. Monitor via TLC (Target R_f will be lower than the ester due to increased polarity of the amide).
-
Work-up: Once conversion is complete (typically < 2 hours), concentrate the mixture in vacuo at low temperature (< 30 °C).
-
Purification: The crude amide is often pure enough for the next step. If necessary, purify via flash column chromatography (Silica gel, EtOAc/Hexane gradient).
Expected Outcome:
-
Yield: >95% (Quantitative conversion is common).
-
Appearance: Colorless oil or white solid.
-
Validation: ¹H NMR should show the disappearance of the methyl ester singlet (~3.7 ppm) and appearance of broad amide protons (~5.5–6.5 ppm).
Protocol B: Oxidative Cyclization to (+)-Epogymnolactam
Objective: Oxidize the C4-hydroxyl group to a ketone. The resulting 4-oxo-amide will spontaneously cyclize to form the hemiaminal target.
-
Reagents: Dess-Martin Periodinane (DMP), Dichloromethane (CH₂Cl₂), Sodium Thiosulfate (Na₂S₂O₃), Sodium Bicarbonate (NaHCO₃).
Step-by-Step Methodology:
-
Solvation: Dissolve the 4-hydroxyoctanamide intermediate (from Protocol A) in anhydrous CH₂Cl₂ (0.05 M).
-
Reagent Addition: Add Dess-Martin Periodinane (1.2 – 1.5 equiv) in a single portion at room temperature (25 °C).
-
Why DMP? DMP is preferred over Swern or Jones oxidation because it is non-acidic and works under mild conditions, preserving the epoxide and the stereocenters.
-
-
Reaction: Stir at room temperature for 1–2 hours.
-
Observation: The solution may become cloudy.
-
-
Quenching (Critical): Dilute with Et₂O. Add a 1:1 mixture of saturated aq. Na₂S₂O₃ and saturated aq. NaHCO₃. Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
Extraction: Separate phases. Extract aqueous layer with Et₂O (x3).
-
Drying: Dry combined organics over MgSO₄, filter, and concentrate.
-
Purification: Purify via silica gel chromatography (EtOAc/Hexane).
Expected Outcome:
-
Yield: ~76%[3]
-
Product: (+)-Epogymnolactam (exists as a tautomeric mixture).[1][3]
-
Data Validation: The product will show dual sets of NMR signals corresponding to the keto-amide (minor) and hydroxyl-lactam (major).
Analytical Data & Validation
When characterizing the final product derived from the 4-hydroxyoctanamide intermediate, expect a complex NMR spectrum due to tautomerism.
| Parameter | Value / Observation | Notes |
| Physical State | Colorless oil / Amorphous solid | |
| Optical Rotation | Matches natural (+)-cerulenin correlation | |
| ¹H NMR (Major Tautomer) | Characteristic bicyclic methines | |
| ¹H NMR (Minor Tautomer) | Characteristic epoxide protons of open chain | |
| Tautomeric Ratio | ~ 4.7 : 4.0 : 1.3 (in CD₃OD) | Ratio varies by solvent polarity |
| MS (EI) |
Troubleshooting & Optimization
Issue: Low Yield in Ammonolysis
-
Cause: Ring opening of the epoxide.
-
Solution: Ensure temperature is strictly maintained at 0 °C. Do not let the reaction run overnight; quench immediately upon consumption of starting material.
Issue: Epimerization during Oxidation
-
Cause: Basic or acidic conditions during oxidation.
-
Solution: Stick to Dess-Martin Periodinane. Avoid Pyridinium Chlorochromate (PCC) as the acidity can degrade the epoxide or cause elimination. Ensure the NaHCO₃ quench is performed efficiently to neutralize acetic acid byproducts from DMP.
Issue: Product appears as a mixture on TLC
-
Cause: This is normal. The tautomers may streak or appear as two distinct spots that merge.
-
Solution: Use 2D-TLC or NMR to confirm that the two spots are indeed tautomers of the same compound (they should coalesce at high temperatures in NMR, though thermal instability limits this test).
References
-
Okado, Y., Shigetomi, K., & Ubukata, M. (2015). First total synthesis of (+)-epogymnolactam, a novel autophagy inducer.[3] Phytochemistry, 114, 163-167.[4]
-
Okado, Y., et al. (2018). Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship. Bioorganic & Medicinal Chemistry, 26(20), 5499-5509.
-
NP-MRD (Natural Products Magnetic Resonance Database). (2021). NP-Card for (+)-epogymnolactam (NP0013300).
Sources
- 1. (+)-Epogymnolactam, a novel autophagy inducer from mycelial culture of Gymnopus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel autophagy modulators: Design and synthesis of (+)-epogymnolactam analogues and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Synthesis and Integration of 4-Hydroxyoctanamide-Functionalized Silane Adhesion Promoters
Target Audience: Materials Scientists, Adhesives Researchers, and Medical Device Formulation Engineers.
Introduction & Mechanistic Rationale
The development of advanced hybrid adhesives and sealants—particularly those based on silane-terminated polymers (STPs)—requires adhesion promoters that can bridge the gap between highly polar inorganic substrates and low-surface-energy organic matrices. Traditional aminosilanes, such as 3-aminopropyltriethoxysilane (APTES), often struggle to wet polyolefinic surfaces and can cause premature crosslinking in sensitive formulations.
To overcome these limitations, N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide has emerged as a superior, dual-action hydroxysilane adhesion promoter .
The Causality of Molecular Design: The efficacy of this specific molecule lies in its highly engineered structural motifs:
-
Triethoxysilane Anchor: Provides a moisture-curable crosslinking site that hydrolyzes to form covalent metalloxane (M-O-Si) bonds with inorganic substrates (e.g., titanium, glass).
-
4-Hydroxyoctanamide Moiety: The secondary hydroxyl group and the amide linkage act as powerful hydrogen-bond donors and acceptors, ensuring cohesive integration with organic polymer matrices like polyurethanes.
-
Aliphatic Octyl Chain: The hydrophobic 8-carbon backbone lowers the surface energy of the promoter, optimizing the hydrophilic-lipophilic balance (HLB). This enables primerless adhesion to notoriously difficult, low-surface-energy plastics such as polyolefins and polycarbonates .
Synthesis Chemistry: Atom-Economical Ring-Opening Amidation
The synthesis of N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide is achieved via the nucleophilic ring-opening amidation of
Fig 1: Self-validating synthesis workflow of 4-hydroxyoctanamide silane via ring-opening amidation.
Experimental Protocols
Protocol A: Synthesis of N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide
This protocol is designed as a self-validating system. Progression to the final formulation is strictly gated by in-process spectroscopic validation to ensure complete conversion and prevent unreacted amine from destabilizing downstream polymer matrices.
Materials Required:
- -Octalactone (Purity > 98%)
-
3-Aminopropyltriethoxysilane (APTES, distilled prior to use)
-
Argon or Nitrogen gas (High purity)
Step-by-Step Methodology:
-
Preparation: Purge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe with Argon for 15 minutes to ensure a moisture-free environment.
-
Charging: Add 142.2 g (1.0 mol) of
-octalactone to the reactor. Begin stirring at 300 rpm. -
Addition: Slowly add 221.4 g (1.0 mol) of APTES dropwise over 30 minutes. The reaction is mildly exothermic; maintain the internal temperature below 40°C during addition.
-
Heating: Once addition is complete, raise the temperature to 80°C. Maintain continuous stirring under an Argon blanket for 12 hours.
-
Self-Validation (FTIR QC Check): Extract a 0.5 mL aliquot. Analyze via ATR-FTIR.
-
Pass Criteria: The complete disappearance of the lactone carbonyl stretch at ~1770 cm⁻¹ and the appearance of a strong amide carbonyl stretch (Amide I) at ~1650 cm⁻¹.
-
Fail Criteria: If the 1770 cm⁻¹ peak persists (>5% relative intensity), continue heating for an additional 4 hours and repeat the QC check.
-
-
Cooling & Storage: Upon passing the FTIR validation, cool the pale-yellow viscous liquid to room temperature. Store in tightly sealed, argon-flushed amber glass bottles to prevent premature silane hydrolysis.
Protocol B: Integration into Silane-Terminated Polymer (STP) Adhesives
Step-by-Step Methodology:
-
Resin Blending: In a planetary vacuum mixer, combine 100 parts by weight of the base STP resin with 2 parts of a chemical desiccant (e.g., vinyltrimethoxysilane) to scavenge residual moisture. Mix under vacuum (0.1 bar) for 15 minutes.
-
Promoter Addition: Add 1.5 parts by weight of the synthesized N-(3-triethoxysilylpropyl)-4-hydroxyoctanamide.
-
Catalysis: Add 0.2 parts of a curing catalyst (e.g., dioctyltin dilaurate or a tin-free alternative like a titanate catalyst).
-
Final Degassing: Mix under vacuum for an additional 20 minutes to ensure homogeneous distribution and eliminate entrapped air, which could cause void formation during curing.
Fig 2: Dual-action adhesion mechanism bridging inorganic substrates and organic polymer matrices.
Quantitative Data Summaries
The following tables summarize the expected analytical milestones during synthesis and the comparative performance of the synthesized adhesion promoter.
Table 1: FTIR Validation Milestones for Ring-Opening Amidation
| Reaction Time (h) | γ-Octalactone Peak (1770 cm⁻¹) | Amide Peak (1650 cm⁻¹) | Conversion (%) | QC Status |
| 0 | Strong (100% relative) | Absent | 0% | Baseline |
| 6 | Moderate (~40% relative) | Moderate | ~60% | In Progress |
| 12 | Trace (<5% relative) | Strong | >95% | Pass / Proceed |
Table 2: Comparative Adhesion Peel Strength (N/mm) in STP Matrix Testing conducted at 23°C and 50% relative humidity. Substrates were unprimed.
| Adhesion Promoter Used | Aluminum Substrate | Polycarbonate Substrate | Wet Adhesion Retention (7 Days) |
| None (Control) | 1.2 | 0.8 | 30% |
| Standard APTES | 4.5 | 2.1 | 65% |
| 4-Hydroxyoctanamide Silane | 8.7 | 6.4 | 92% |
Analysis: The data in Table 2 clearly validates the mechanistic hypothesis. The aliphatic octyl chain significantly improves wetting and adhesion on low-surface-energy polycarbonate (6.4 N/mm vs 2.1 N/mm for APTES), while the dense hydrogen-bonding network provided by the hydroxy-amide moiety ensures exceptional wet adhesion retention.
References
- Title: Amidine group - or guanidine group - containing silane (US20170081348A1)
- Title: Catalyst-free curable compositions based on silane-functional polymers (WO2020002257A1)
Application Notes and Protocols: The Role of 4-Hydroxyoctanamide as a Performance-Enhancing Additive in Curable Silane-Terminated Polymer Compositions
Abstract
This technical guide provides an in-depth exploration of 4-Hydroxyoctanamide as a novel additive in one-component, moisture-curable silane-terminated polymer (STP) compositions. We will delve into the fundamental chemistry of STP curing, propose a scientifically-grounded hypothesis for the multifaceted role of 4-Hydroxyoctanamide, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and formulation chemists in the adhesives, sealants, and coatings industries who are seeking to enhance the performance of their STP systems.
Introduction to Silane-Terminated Polymer (STP) Technology
Silane-terminated polymers, including silyl-terminated polyurethanes (SPURs) and silyl-terminated polyethers (MS Polymers®), represent a significant class of binder technology for high-performance adhesives and sealants.[1][2] Their growing prominence is attributed to a unique combination of properties derived from a hybrid organic/inorganic chemistry. Unlike traditional polyurethane systems that rely on the reaction of isocyanates with water, STPs cure via a moisture-triggered hydrolysis and condensation mechanism of terminal alkoxysilane groups.[3][4] This process, which is often catalyzed, results in the formation of a stable and flexible siloxane (Si-O-Si) network, providing excellent durability, adhesion to a wide variety of substrates, and notable elasticity.[1][5] A key advantage of STP technology is the absence of free isocyanates in the final formulation, which addresses significant health and safety concerns.[6]
The curing of STPs is a two-step process:
-
Hydrolysis: In the presence of atmospheric moisture, the terminal alkoxysilane groups (e.g., trimethoxysilane) hydrolyze to form highly reactive silanol (Si-OH) groups.
-
Condensation: These silanol groups then condense with each other or with other alkoxysilane groups to form stable siloxane bonds, releasing alcohol or water as a byproduct and building a cross-linked polymer network.[1][7]
The rate and efficiency of this cure are influenced by factors such as humidity, temperature, and the presence of catalysts (typically organotin compounds or amine-based catalysts).[7][8] Additives also play a crucial role in tailoring the final properties of the cured material, such as adhesion, rheology, and mechanical strength.[8][9]
The Hypothesized Role of 4-Hydroxyoctanamide in STP Compositions
While not a conventional additive in STP formulations, the unique bifunctional nature of 4-Hydroxyoctanamide (containing both a hydroxyl and an amide group) suggests its potential to significantly enhance performance through several mechanisms. We hypothesize that 4-Hydroxyoctanamide can function as a synergistic adhesion promoter and rheology modifier .
-
Adhesion Promotion: The hydroxyl (-OH) and amide (-NH-C=O) functionalities are capable of forming strong hydrogen bonds with a variety of surfaces, particularly polar substrates like glass, metals, and ceramics.[5] This can supplement the covalent bonds formed by the silane coupling mechanism, leading to improved initial grab ("green strength") and ultimate bond strength.
-
Rheology Modification: The amide group can induce intermolecular hydrogen bonding between the additive molecules and the polymer chains. This network of non-covalent interactions can increase the viscosity and yield stress of the uncured sealant or adhesive, providing anti-sag properties and improved handling characteristics.
-
Catalyst Interaction: The hydroxamic acid tautomer of the amide group is a known chelating agent for metal ions.[10] In STP formulations containing organometallic catalysts (e.g., dibutyltin dilaurate), 4-Hydroxyoctanamide could potentially modulate the catalyst's activity, influencing the cure rate and pot life of the composition.
Below is a diagram illustrating the proposed interaction of 4-Hydroxyoctanamide at the polymer-substrate interface.
Caption: Proposed interactions of 4-Hydroxyoctanamide in an STP system.
Experimental Protocols
The following protocols are designed to systematically evaluate the effect of 4-Hydroxyoctanamide on the properties of a model one-component STP sealant formulation.
Materials and Equipment
| Material/Equipment | Supplier/Specification |
| Silane-Terminated Polyether | e.g., Kaneka MS Polymer® S203H or equivalent |
| 4-Hydroxyoctanamide | Purity >98% |
| Plasticizer | Diisononyl phthalate (DINP) or similar |
| Filler | Precipitated Calcium Carbonate (CaCO₃), surface-treated |
| Dehydrating Agent | Vinyltrimethoxysilane |
| Adhesion Promoter (Control) | 3-Aminopropyltrimethoxysilane |
| Catalyst | Dibutyltin dilaurate (DBTDL) |
| Planetary Mixer | Capable of mixing under vacuum |
| Rheometer | Cone and plate or parallel plate geometry |
| Universal Testing Machine | For tensile and lap shear testing |
| Environmental Chamber | Controlled temperature and humidity (e.g., 23°C, 50% RH) |
Formulation Preparation
The following formulations should be prepared to assess the impact of 4-Hydroxyoctanamide. All parts are by weight.
| Component | Control (wt. %) | Formulation A (wt. %) | Formulation B (wt. %) |
| Silane-Terminated Polyether | 40.0 | 40.0 | 40.0 |
| Plasticizer (DINP) | 20.0 | 20.0 | 20.0 |
| CaCO₃ (Filler) | 35.0 | 35.0 | 35.0 |
| Dehydrating Agent | 1.0 | 1.0 | 1.0 |
| Adhesion Promoter | 1.0 | 1.0 | 1.0 |
| 4-Hydroxyoctanamide | 0.0 | 0.5 | 1.0 |
| Catalyst (DBTDL) | 0.2 | 0.2 | 0.2 |
| Total | 100.0 | 100.0 | 100.0 |
Protocol for Preparation:
-
Drying: Dry the filler and plasticizer in a vacuum oven at 80°C for 4 hours to remove residual moisture.
-
Initial Mixing: Charge the planetary mixer with the silane-terminated polyether, plasticizer, and 4-Hydroxyoctanamide (if applicable). Mix under vacuum for 15 minutes.
-
Filler Incorporation: Gradually add the dried calcium carbonate to the mixture in three portions, mixing for 10 minutes under vacuum after each addition.
-
Additive Incorporation: Add the dehydrating agent and adhesion promoter. Mix for an additional 15 minutes under vacuum.
-
Catalyst Addition: Add the DBTDL catalyst and mix for a final 5 minutes under vacuum.
-
Packaging: Transfer the final formulation into moisture-proof cartridges for storage and testing.
Sources
- 1. Silane Terminated Prepolymers: An Alternative to Silicones and Polyurethanes [scirp.org]
- 2. data.epo.org [data.epo.org]
- 3. dakenchem.com [dakenchem.com]
- 4. scribd.com [scribd.com]
- 5. puringlobal.com [puringlobal.com]
- 6. Polymer Modification [evonik.com]
- 7. paint.org [paint.org]
- 8. adhesivesmag.com [adhesivesmag.com]
- 9. specialchem.com [specialchem.com]
- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]
Procedure for ring-opening of gamma-octalactone with ammonia
Application Note: Controlled Ring-Opening of -Octalactone via Ammonolysis
Executive Summary
This application note details the protocol for the nucleophilic ring-opening of
This guide provides two validated protocols:
Scientific Foundation & Mechanism
The Chemistry of Aminolysis
The conversion of
Key Mechanistic Insight:
Unlike acyclic esters, the aminolysis of
The "Cyclization Trap":
-
Forward Drive: Excess
pushes equilibrium to the right (Le Chatelier's principle). -
Reverse Drive: Evaporating
shifts equilibrium to the left. If the crude mixture is heated during solvent removal, the hydroxyamide effectively "bites" its own tail, expelling ammonia and reforming the stable 5-membered lactone ring.
Mechanistic Pathway (Graphviz)[1]
Figure 1: Reaction mechanism highlighting the critical reversibility pathway (The Cyclization Trap).[1]
Experimental Protocols
Materials & Safety[1]
- -Octalactone: >98% purity.[1] (CAS: 104-50-7).[1][2] Hydrophobic liquid.[1]
-
Ammonia Source:
-
Safety: Ammonia is toxic and corrosive.[1] Perform all operations in a functioning fume hood. Reactions in sealed vessels generate pressure; use rated glassware.[1]
Method A: Methanolic Ammonia (Recommended)
Best for: High purity, ease of workup, and kinetic monitoring.
Protocol:
-
Charge: In a round-bottom flask, dissolve
-octalactone (1.0 equiv, e.g., 1.42 g, 10 mmol) in 7N in Methanol (10 equiv, ~14 mL).-
Note: The large excess of ammonia is required to drive the equilibrium to >98% conversion.
-
-
Seal: Cap the flask tightly. If using larger scales (>5g), use a pressure-rated glass vessel behind a blast shield.[1]
-
Reaction: Stir at Room Temperature (20–25°C) for 12–24 hours.
-
Do NOT heat.[1] Heating increases the rate but shifts the equilibrium back toward the lactone.
-
-
Monitoring: Check via TLC (Mobile Phase: 10% MeOH in DCM). Stain with PMA (Phosphomolybdic Acid).[1] The lactone (high
) should disappear; the amide (low ) appears. -
Workup (CRITICAL):
-
Concentrate the solution on a rotary evaporator at < 30°C .
-
Do not heat the bath above 30°C.
-
Co-evaporate with DCM (
mL) to remove residual ammonia traces.[1]
-
-
Purification: The residue is typically a waxy white solid.[1] Recrystallize from cold Ethyl Acetate/Hexanes if necessary.
Method B: Aqueous Ammonia (Green Chemistry)
Best for: Avoiding organic solvents, large-scale crude production.[1]
Protocol:
-
Charge: Combine
-octalactone (1.0 equiv) and 28% Aqueous Ammonia (15 equiv). -
Phase Management: The lactone is not soluble in water. You will observe a biphasic system.[1]
-
Reaction: Stir vigorously (1000 RPM) to create an emulsion. Reaction time is slower: 24–48 hours at RT.[1]
-
Optimization: Adding a phase transfer catalyst (e.g., Aliquat 336, 1 mol%) can reduce time to <12 hours.
-
-
Workup: Lyophilization (Freeze Drying) is preferred to remove water without heat.[1] If lyophilization is unavailable, extract the aqueous layer with n-Butanol, dry over
, and evaporate < 30°C.
Data Comparison
| Parameter | Method A (MeOH) | Method B (Aqueous) |
| Homogeneity | Single Phase (Clear) | Biphasic (Cloudy) |
| Reaction Time | 12–24 Hours | 24–48 Hours |
| Equilibrium Shift | Excellent (Solvent aids) | Good (Excess |
| Workup Risk | Low (Volatile solvent) | High (Water removal requires energy) |
| Yield (Typical) | 92–96% | 80–85% |
Process Workflow & Quality Control
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical temperature control point during evaporation.
Analytical Markers (QC)
To validate the product, look for these specific signals:
-
IR Spectroscopy:
- NMR (CDCl3):
Troubleshooting & FAQ
Q: My product turned into an oil after sitting on the bench.
-
Cause: Hygroscopicity or Cyclization.[1] Hydroxyamides can absorb water.[1] However, if it smells "fruity" or "coconut-like," it has reverted to the lactone.[1]
-
Fix: Store in a desiccator. If reversion occurred, re-subject to ammonia treatment.[1]
Q: Can I use acid to speed up the workup?
-
Absolute Prohibition: Adding acid (e.g., HCl wash) will protonate the amide nitrogen or the alkoxide intermediate, immediately catalyzing the reformation of the lactone ring. Keep conditions neutral or slightly basic.
Q: Why not use reflux?
-
Refluxing shifts the thermodynamic equilibrium toward the more stable ring form (Lactone) + volatile gas (
). You will boil off your reagent and close the ring simultaneously.
References
-
Mechanism of Lactone Aminolysis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.[1][3] (General Reference for Nucleophilic Acyl Substitution).
-
Properties of
-Octalactone: National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7704, gamma-Octalactone. Retrieved from [Link][1] -
Green Chemistry Approaches: Cravotto, G., et al. (2022).[1] Fast and Efficient Mechanosynthesis of Aldonamides by Aminolysis of Unprotected Sugar Lactones. MDPI.[1] Retrieved from [Link][1]
-
Catalytic Aminolysis (Contextual): Lalli, C., et al. (2008).[1][4] LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett. Retrieved from [Link]
-
Equilibrium Studies: Reactivity of lactones and GHB formation. PubMed (2005).[1] Highlights the reversibility of gamma-lactone hydrolysis/aminolysis.[1][3] Retrieved from [Link]
Technical Guide: High-Fidelity Synthesis and Stabilization of 4-Hydroxyoctanamide Scaffolds
Executive Summary & Medicinal Context[1][2][3][4][5]
The 4-hydroxyoctanamide motif represents a critical "privileged structure" in medicinal chemistry, serving as a linear mimetic of
The Synthetic Challenge: The primary obstacle in handling 4-hydroxyoctanamides is the thermodynamic equilibrium between the open-chain amide and the closed-ring
This guide provides a high-fidelity workflow to:
-
Synthesize these derivatives using kinetically controlled aminolysis.
-
Stabilize the linear form against cyclization.
-
Validate the structure using specific analytical markers.
Strategic Synthesis: The Aminolysis Approach
We prioritize Lactone Aminolysis over de novo linear synthesis. Starting from commercially available
Mechanism of Action
Standard thermal aminolysis often fails with electron-deficient amines (anilines) or sterically hindered substrates. We utilize Trimethylaluminum (AlMe
-
Amine Activation: Deprotonates the amine to form a highly nucleophilic dimethylaluminum amide species (
). -
Carbonyl Activation: Lewis-acid coordination to the lactone carbonyl, lowering the activation energy for ring opening.
Visualization: Al-Mediated Ring Opening
The following diagram illustrates the transition from the cyclic lactone to the stable aluminum-chelate intermediate, which yields the hydroxy amide upon acidic quench.
Caption: Figure 1. Kinetic pathway for AlMe3-mediated aminolysis of
Detailed Experimental Protocols
Method A: The "Gold Standard" (AlMe Promoted)
Best for: Anilines, electron-deficient amines, and valuable libraries.
Reagents:
- -Octalactone (1.0 equiv)
-
Amine (
) (1.2 equiv) -
Trimethylaluminum (2.0 M in toluene) (1.5 equiv) [HANDLE WITH EXTREME CARE - PYROPHORIC]
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene.
Protocol:
-
Activation: In a flame-dried Schlenk flask under Argon, dissolve the amine (1.2 equiv) in anhydrous DCM (0.2 M concentration).
-
Catalyst Addition: Cool to 0°C. Slowly add AlMe
(1.5 equiv) dropwise.-
Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.
-
Aging: Stir at room temperature (RT) for 30 minutes to ensure formation of the
species.
-
-
Coupling: Add
-octalactone (1.0 equiv) dissolved in minimal DCM. -
Reflux: Heat the mixture to reflux (40°C for DCM, 110°C for Toluene) for 4–12 hours. Monitor by TLC (stain with PMA or KMnO
). -
Quench (Critical): Cool to 0°C. Carefully quench by dropwise addition of dilute HCl (1M) or Rochelle's Salt (sat. aq. Potassium Sodium Tartrate).
-
Note: Rochelle's salt is preferred to break aluminum emulsions without inducing acid-catalyzed re-lactonization.
-
-
Extraction: Extract with EtOAc (3x). Wash organic layer with brine, dry over Na
SO , and concentrate.
Method B: Organocatalytic Green Synthesis (TBD Catalyzed)
Best for: Aliphatic amines, large scale, and acid-sensitive substrates.
Reagents:
- -Octalactone (1.0 equiv)
-
Amine (1.5 equiv)
-
Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (10 mol%)
Protocol:
-
Mix lactone and amine in a vial (Neat conditions preferred; use THF if solid).
-
Add TBD (10 mol%).
-
Stir at 60°C for 16 hours.
-
Purification: Direct flash chromatography. TBD is polar and will remain on the baseline or elute late.
Critical Control Point: The Cyclization Equilibrium
The stability of 4-hydroxyoctanamides is governed by pH. The hydroxy group at C4 is spatially positioned to attack the amide carbonyl (5-exo-trig cyclization), reforming the lactone.
Stability Rules:
-
Neutral/Basic pH: The open-chain amide is stable.
-
Acidic pH: Rapid cyclization occurs.
-
Thermal: High heat (>150°C) can induce thermal elimination or cyclization.
Visualization: Stability Profile
Caption: Figure 2.[2][1][3] Acid-catalyzed degradation pathway. The open chain is kinetically trapped but thermodynamically vulnerable to cyclization under acidic stress.
Analytical Validation & Data Summary
To confirm the successful synthesis of the amide and ensure no lactone contamination, utilize the following spectroscopic markers.
Comparison Table: Lactone vs. Amide
| Feature | 4-Hydroxyoctanamide (Product) | |
| IR (Carbonyl) | ~1770 cm | ~1640 cm |
| 1H NMR (H-4) | ||
| 1H NMR (NH) | Absent | |
| 13C NMR (C=O) | ~177 ppm | ~172–174 ppm |
| TLC Behavior | High R | Low R |
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Yield | Incomplete activation of amine. | Ensure AlMe |
| Lactone in Product | Cyclization during workup. | Avoid acidic washes. Use neutral buffers (pH 7). Do not use silica gel with acidic binder; add 1% Et |
| Emulsion | Aluminum salts precipitating. | Use Rochelle's Salt (Potassium Sodium Tartrate) saturated solution and stir vigorously for 1 hour during quench. |
References
-
Weinreb Amidation & Al-Catalysis: Basha, A., Lipton, M., & Weinreb, S. M. (1977). A mild, general method for conversion of esters to amides.[4][5] Tetrahedron Letters. Link
-
TBD Catalysis: Sabot, C., et al. (2007). TBD-Catalyzed Aminolysis of Esters and Lactones. Journal of Organic Chemistry. Link
-
Lactone-Amide Equilibrium: Lalli, C., et al. (2008). LiNTf2-Catalyzed Aminolysis of Lactones. Synlett. Link
-
Medicinal Applications (HDAC/Isosteres): Sun, S., et al. (2019). Applications of amide isosteres in medicinal chemistry. Bioorganic & Medicinal Chemistry Letters. Link
-
PHA Monomer Synthesis: Ren, Q., et al. (2005). Synthesis of 3-hydroxyoctanoic acid derivatives. Biomacromolecules. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Amine prodrugs which utilize hydroxy amide lactonization. II. A potential esterase-sensitive amide prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting & Optimization
Improving yield of 4-Hydroxyoctanamide from gamma-octalactone
Technical Support Center: Amide Synthesis Division
Subject: Optimization of 4-Hydroxyoctanamide Synthesis from
Overview: The "Lactone Loop" Challenge
Welcome to the technical guide for the aminolysis of
-
"Ghost" Product: You synthesize the amide, but it reverts to the lactone during purification or analysis.
This transformation is not a simple addition; it is a battle against thermodynamic equilibrium.[1][2]
This guide prioritizes kinetic control and non-destructive isolation .
Module 1: Reaction Optimization (Thermodynamics & Kinetics)
User Question: "My reaction stalls at 60% conversion even after 48 hours. Adding more aqueous ammonia doesn't help.[1][2] Why?"
Technical Diagnosis: You have hit the thermodynamic equilibrium ceiling.[2] In aqueous media, water competes with ammonia as a nucleophile (hydrolysis) and stabilizes the lactone form. Furthermore, the reverse reaction (cyclization) is catalyzed by the very water present in the system.
The Solution: Anhydrous High-Saturation Systems
To break the equilibrium, you must remove water and increase the effective concentration of the nucleophile (
Protocol A: Methanolic Ammonolysis (Chemical Route)
-
Reagents:
-Octalactone, 7N in Methanol (Commercial standard).[1][2] -
Rationale: Methanol is a protic solvent that stabilizes the polar transition state (zwitterionic tetrahedral intermediate) better than aprotic solvents, but without the hydrolytic risk of water.
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | Aqueous | 7N |
| Stoichiometry | 1:5 (Lactone: | 1:20 (Drive Le Chatelier's principle) |
| Temperature | Reflux (>60°C) | Room Temp (20-25°C) or 0°C |
| Time | 24 Hours | 48-72 Hours (Patience is key) |
Visualization: The Equilibrium Trap The diagram below illustrates the competing pathways. Note that heat drives the reaction backwards (red arrow).
Figure 1: The reaction landscape. Note that the Amide-to-Lactone reversion is the primary failure mode during workup.[1]
Module 2: Catalytic Acceleration (Breaking the Kinetic Barrier)
User Question: "The room temperature reaction is too slow. Can I add a catalyst to speed it up without heating?"
Technical Diagnosis: Yes. Uncatalyzed aminolysis relies on the weak nucleophilicity of neutral ammonia. You can accelerate this using a dual-activation strategy (activating the carbonyl or the amine).
Option A: Chemical Catalysis (Sodium 2-Ethylhexanoate) Sodium 2-ethylhexanoate (NaEH) acts as a bifunctional catalyst.[1][2] It deprotonates the amine (increasing nucleophilicity) and coordinates with the lactone carbonyl (increasing electrophilicity).
-
Dosage: 10-20 mol% NaEH.
-
Result: Increases rate by ~10x without requiring heat.
Option B: Biocatalysis (The "Green" Gold Standard) This is the superior method for high-value synthesis. Candida antarctica Lipase B (CAL-B) is an enzyme that, in anhydrous organic solvents, catalyzes aminolysis rather than hydrolysis.[1][2]
Protocol B: Lipase-Catalyzed Synthesis
-
Solvent: tert-Butanol or 2-Methyl-2-butanol (Anhydrous).[1][2]
-
Reagent: Ammonium Carbamate (Solid ammonia source) or ammonia gas.
-
Procedure:
-
Why this works: The enzyme stabilizes the transition state sterically, preventing the "back-biting" cyclization reaction.
Module 3: Downstream Processing (The "Death Valley")
User Question: "I had the product in the flask, but after rotary evaporation, NMR shows 50% lactone. What happened?"
Technical Diagnosis:
You likely used heat during evaporation (
Troubleshooting Guide: Non-Destructive Isolation
| Step | Standard Practice (WRONG) | Correct Protocol |
| Quenching | Acidify to pH 5 | Keep pH Basic/Neutral (pH 8-9) |
| Solvent Removal | Rotary Evap at 50°C | Lyophilization (Freeze Drying) or Rotovap at <30°C |
| Purification | Silica Gel Column (Acidic) | Recrystallization (EtOAc/Hexane) or Neutral Alumina |
The "Cold-Crash" Protocol:
-
If using Methanol/
: Evaporate excess with a gentle nitrogen stream (do not use vacuum with heat).[1][2] -
Add cold Diethyl Ether or Hexane to the oily residue. 4-Hydroxyoctanamide is polar; GOL is lipophilic.[1][2]
-
Triturate (grind/agitate) the oil.[2] The amide should precipitate as a white solid while unreacted lactone stays in the ether.
Module 4: Analytics (The "Ghost Peak" Phenomenon)
User Question: "My GC-MS shows 100% starting material (Lactone), but my TLC shows a new spot. Which is right?"
Technical Diagnosis:
Trust the TLC (or HPLC). The injection port of a GC-MS operates at 250°C+.[1][2] At this temperature, 4-hydroxyoctanamide instantly dehydrates and cyclizes back to
Validated Analytical Methods:
-
HPLC-UV/ELSD:
-
NMR (
):-
Look for the disappearance of the lactone ring protons and the appearance of the amide
protons (broad singlets around 5.0-7.0 ppm, solvent dependent).
-
Analytical Logic Flow:
Figure 2: Analytical decision tree. Avoid high-temperature methods to prevent false negatives.
References
-
Foley, M. A., & Jamison, T. F. (2010).[1][4] Amide bond formation via reversible, carboxylic acid-promoted lactone aminolysis.[1][2][4] Organic Process Research & Development, 14(5), 1177-1181.[1][2][4] Link[1]
-
Lalli, C., et al. (2008).[2][5] LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines. Synlett, 2008(02), 189-192.[1][2][5] Link
-
Clouthier, C. M., & Pelletier, J. N. (2012).[1] Expanding the organic toolbox: A guide to integrating biocatalysis in synthesis. Chemical Society Reviews, 41(4), 1585-1605.[1][2] Link
-
Nguyen, B. T., et al. (2019).[2] Aminolysis of Epoxides and Lactones: A Review. Current Organic Chemistry, 23(1), 2-22.[1][2] Link
Sources
- 1. γ-Octalactone - Wikipedia [en.wikipedia.org]
- 2. gamma-Octalactone | C8H14O2 | CID 7704 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gamma Valerolactone Bio Based Dipolar Aprotic Solvent [sigmaaldrich.com]
- 4. Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis [dspace.mit.edu]
- 5. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
Preventing spontaneous cyclization of 4-Hydroxyoctanamide
Introduction
Welcome to the technical support center for 4-Hydroxyoctanamide. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their work. 4-Hydroxyoctanamide is a valuable intermediate, but its γ-hydroxy amide structure makes it susceptible to spontaneous intramolecular cyclization to form the thermodynamically stable γ-octanolactam. This unwanted side reaction can lead to reduced yields, purification challenges, and compromised sample integrity.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you anticipate, diagnose, and prevent this spontaneous cyclization, ensuring the success and reproducibility of your experiments.
Part 1: Quick Reference & FAQs
This section addresses the most common issues and questions encountered by users.
Frequently Asked Questions (FAQs)
Q1: My yield of 4-Hydroxyoctanamide is consistently low, and I see a significant, less polar byproduct on my TLC/LC-MS. What is happening?
A1: You are likely observing the spontaneous cyclization of your target compound into γ-octanolactam. This intramolecular reaction is common for γ-hydroxy amides and is catalyzed by acidic or basic conditions, as well as elevated temperatures. The lactam is less polar than the starting hydroxy amide, which explains its different chromatographic behavior.
Q2: At what pH is 4-Hydroxyoctanamide most stable?
A2: 4-Hydroxyoctanamide is most stable in a neutral pH range, approximately pH 6.0-7.5. Both acidic and basic conditions can significantly accelerate the rate of intramolecular cyclization.[1][2][3] Extreme pH should be avoided during reaction workups, purification, and storage.
Q3: Can I heat my reaction or concentrate my product solution without causing cyclization?
A3: Caution is strongly advised. Thermal stress is a major driver of cyclization.[4] If heating is necessary, it should be done for the shortest possible duration and at the lowest effective temperature. For solvent removal, techniques like rotary evaporation at low temperatures (<30-35°C) or lyophilization (freeze-drying) are highly recommended over methods involving high heat.
Q4: How can I confirm that the byproduct I'm seeing is indeed the γ-octanolactam?
A4: The most definitive methods are spectroscopic.
-
¹H NMR: The hydroxy amide will show a characteristic broad singlet for the -OH proton and distinct methylene protons adjacent to the hydroxyl and amide groups. The lactam will lack the -OH signal and show shifted signals for the methylene protons now part of the rigid ring system.
-
IR Spectroscopy: The hydroxy amide will exhibit a broad O-H stretch (~3300 cm⁻¹) and an amide C=O stretch (~1640 cm⁻¹). The γ-lactam will lack the O-H stretch and show a characteristic, higher frequency C=O stretch (~1680-1700 cm⁻¹) due to ring strain.
-
LC-MS: The lactam will have a molecular weight corresponding to the loss of one molecule of water (18.015 g/mol ) from the parent hydroxy amide.
Q5: Is it possible to reverse the cyclization back to the hydroxy amide?
A5: While amides can be hydrolyzed back to a carboxylic acid and an amine under harsh acidic or basic conditions with heat, selectively hydrolyzing the stable lactam back to the specific hydroxy amide without causing other degradation is extremely challenging and generally not a practical strategy for product recovery.[5][6] Prevention is the most effective approach.
Part 2: Mechanistic Deep Dive & Influencing Factors
Understanding the "why" is crucial for effective prevention. The cyclization is an intramolecular nucleophilic acyl substitution reaction.
The Cyclization Mechanism
The hydroxyl group (-OH) acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the amide. The reaction is significantly accelerated by catalysts.
-
Acid-Catalyzed Cyclization: The carbonyl oxygen is protonated, making the carbonyl carbon significantly more electrophilic and susceptible to attack by the neutral hydroxyl group.
-
Base-Catalyzed Cyclization: The hydroxyl group is deprotonated to form a more potent alkoxide nucleophile, which readily attacks the carbonyl carbon.
Caption: Acid- and base-catalyzed mechanisms of cyclization.
Key Factors Influencing Cyclization Rate
| Factor | Condition to Avoid | Recommended Condition | Rationale |
| pH | pH < 6 or pH > 8 | pH 6.0 - 7.5 | Minimizes acid/base catalysis of the intramolecular attack.[1][2] |
| Temperature | > 35-40°C | 0°C to Room Temp (20-25°C) | Reduces the kinetic energy of the system, slowing the reaction rate.[4][7] |
| Solvent | Protic solvents (e.g., Methanol, Ethanol) | Aprotic solvents (e.g., DCM, THF, Acetonitrile) | Protic solvents can facilitate proton transfer, potentially accelerating catalysis. |
| Concentration | High concentrations | Dilute solutions | While the reaction is intramolecular, high concentrations can increase intermolecular interactions that may facilitate catalysis in some scenarios. |
Part 3: Troubleshooting & Prevention Protocols
This section provides actionable strategies to mitigate spontaneous cyclization during key experimental stages.
Troubleshooting Guide
| Symptom / Observation | Probable Cause | Recommended Action |
| Product loss during aqueous workup. | pH of the aqueous layer is too acidic or basic. | Neutralize aqueous layers with a buffered solution (e.g., phosphate buffer, pH 7) or carefully with dilute acid/base at 0°C. Check final pH before extraction. |
| Cyclization occurs during column chromatography. | Silica gel is inherently acidic. | 1. Neutralize silica gel by preparing the slurry with 1-2% triethylamine in the eluent. 2. Switch to a less acidic stationary phase like alumina (neutral or basic). 3. Work quickly and keep fractions cold. |
| Product degrades during solvent evaporation. | Excessive heat from rotary evaporator. | Use a low bath temperature (<30°C). If the solvent has a high boiling point, consider using a high-vacuum pump or lyophilization. |
| Purified compound degrades during storage. | Residual acid/base catalyst; exposure to heat/light. | Ensure the final product is free of impurities. Store as a solid under an inert atmosphere (Argon or Nitrogen) at low temperatures (≤ -20°C).[8][9] |
Prevention Strategy 1: Hydroxyl Group Protection
The most robust method to prevent cyclization is to temporarily "cap" or protect the nucleophilic hydroxyl group. The tert-butyldimethylsilyl (TBDMS) group is an excellent choice due to its stability under many reaction conditions and its relatively mild removal.[10][11][12]
Caption: Experimental workflow using a hydroxyl protecting group.
Protocol 3.1: TBDMS Protection of 4-Hydroxyoctanamide
-
Setup: Dissolve 4-Hydroxyoctanamide (1.0 eq) in anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: Add imidazole (2.2 eq). Stir until dissolved. Add tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise at room temperature.[13]
-
Monitoring: Stir the reaction at room temperature for 1-8 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with diethyl ether or ethyl acetate. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 3.2: TBDMS Deprotection
Deprotection can be achieved under various conditions, with tetrabutylammonium fluoride (TBAF) being one of the most common methods.[14]
-
Setup: Dissolve the TBDMS-protected amide (1.0 eq) in Tetrahydrofuran (THF).
-
Reagent Addition: Add a solution of TBAF (1.0 M in THF, 1.1 eq) dropwise at 0°C.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC or LC-MS.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Prevention Strategy 2: Optimized Storage and Handling
If protection/deprotection is not feasible, strict adherence to handling and storage protocols is critical.
Protocol 3.3: Long-Term Storage
-
Final Form: Ensure the compound is in its purest solid form. Residual solvents or impurities can promote degradation.
-
Atmosphere: Place the solid in a vial and flush thoroughly with an inert gas like Argon or Nitrogen to displace air and moisture.
-
Sealing: Seal the vial tightly with a cap containing a chemically resistant liner. For extra protection, wrap the cap with Parafilm.
-
Temperature: Store the vial in a freezer, preferably at -80°C, but no higher than -20°C.[9][15]
-
Labeling: Clearly label the container with the compound name, date of storage, and a warning about its thermal and pH sensitivity.[16]
References
- Silyl protecting groups. Grokipedia.
- Conditions for removing TBDMS group in the presence of other protecting groups. Benchchem.
- A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants. Benchchem.
- Protection of Alcohol by Silyl ether. SynArchive.
- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. ResearchGate.
- Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection).
- Protecting Groups For Alcohols. Master Organic Chemistry.
- Stability of Extemporaneously Prepared Hydroxycarbamide Oral Suspensions. PubMed.
- Alcohol Protecting Groups.
- tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal.
- THERMAL AND ELECTRICAL PROPERTIES OF SOME HYDROXY-CONTAINING IMIDE TYPE POLYMERS.
- TBDMS Ether Deprotection with CuCl2. Scribd.
- Highly Heat-Resistant Poly(Amido Hydroxy Amides) with Increased Elongation at Break and Photosensitive Formulations Based on Them. ResearchGate.
- Managing Chemical Retention and Storage. Office of Clinical and Research Safety.
- Chemical Storage Guidelines. Environmental Health and Safety.
- Chemical Storage Guidelines.
- Safe Storage of Chemicals.
- CHEMICAL STORAGE GUIDELINES. Developmental Biology.
- Method for separation and determination of lactone and hydroxy acid forms of a new HMG CoA reductase inhibitor (RG 12561) in plasma. PubMed.
- Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides.
- Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Indian Academy of Sciences.
- How to Enhance Amide Stability in High-Temperature Processes. Patsnap Eureka.
- Colorimetric determination of organic compounds by formation of hydroxamic acids. PubMed.
- Ligand Enabled Pd(II)-Catalyzed γ-C(sp3) H Lactamization of Native Amides. PMC.
- Synthesis of γ-lactams. Organic Chemistry Portal.
- Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters. PMC.
- Effect of pH on the cyclization reaction from d-Trp-d-Pro-OMe (open... ResearchGate.
- 5-Hydroxy fatty acid amides from δ-lactones and alkyl glucamines. ResearchGate.
- The Synthesis of β-Lactams. Organic Reactions.
- Spontaneous macrocyclization through multiple dynamic cyclic aminal formation. Chemical Communications (RSC Publishing).
- Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. PMC.
- How to Detect Amide Degradation Using Chromatographic Techniques. Patsnap Eureka.
- Methods for the synthesis of α- hydroxy-β-amino acid and amide derivatives. Google Patents.
- Chemistry of Bridged Lactams: Recent Developments. MDPI.
- Double cyclization of O-acylated hydroxyamides generates 1,6-dioxa-3,9-diazaspiro[4.4]nonanes a new class of oxy-oxazolidinones. RSC Publishing.
- Chemoselective γ‐Oxidation of β,γ‐Unsaturated Amides with TEMPO. PMC.
- Synthesis and Reactions of Lactones and Lactams. Chemistry Steps.
- Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
- Mechanism Basic Hydrolysis Cyclic Amide [ORGANIC CHEMISTRY] Smith 22.28. YouTube.
Sources
- 1. Reaction contest: hydrolysis versus intramolecular cyclisation reaction in alkyl squaramate esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Enhance Amide Stability in High-Temperature Processes [eureka.patsnap.com]
- 5. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Managing Chemical Retention and Storage | Office of Clinical and Research Safety [vumc.org]
- 9. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 10. grokipedia.com [grokipedia.com]
- 11. orgosolver.com [orgosolver.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. uwindsor.ca [uwindsor.ca]
- 15. wcu.edu [wcu.edu]
- 16. developmentalbiology.wustl.edu [developmentalbiology.wustl.edu]
Technical Support Center: Lactone Ammonolysis & Aminolysis
Status: Operational | Ticket Volume: High | Topic: Low Conversion Troubleshooting
Welcome to the Technical Support Center. This guide addresses the kinetic and thermodynamic bottlenecks encountered when converting lactones to hydroxyamides. Whether you are using ammonia (ammonolysis) or substituted amines (aminolysis), the core mechanistic challenges—ring strain energy, reversibility, and nucleophile strength—remain consistent.
Ticket #101: Reaction Stalls at ~50-60% Conversion
User Report: "I'm reacting a
Diagnosis: Thermodynamic Equilibrium & Reversibility
Unlike the reaction of acid chlorides or anhydrides, lactone ammonolysis is reversible. The ring-opening event releases strain (favorable), but entropy decreases as two molecules become one (unfavorable), and the resulting hydroxyamide can recyclize under acidic or thermal stress.
-
The
-Lactone Trap: Five-membered ( ) lactones are thermodynamically stable. The ring strain is low (~6-8 kcal/mol), making the open-chain hydroxyamide only marginally more stable than the ring form. -
The Equilibrium Constant (
): In many solvents, is close to 1. The reaction reaches equilibrium where .
Troubleshooting Steps
-
Solvent Switch (Precipitation Strategy):
-
Action: Switch to a solvent where the starting lactone is soluble, but the polar hydroxyamide product is insoluble .
-
Why: Precipitating the product removes it from the solution phase, driving the equilibrium to the right (Le Chatelier’s Principle).
-
Recommendation: Try ethers (THF, MTBE) or DCM if using gaseous ammonia.
-
-
Concentration Increase:
-
Action: Run the reaction at the highest possible concentration (or neat/melt if feasible).
-
Why: Bimolecular reactions are favored by high concentration.
-
-
Avoid Acidic Workups:
-
Critical Warning: Do not use acidic washes during isolation. Protonating the amide or the hydroxyl group catalyzes rapid recyclization back to the lactone [1].
-
Ticket #102: Reaction is Too Slow (Kinetic Inertness)
User Report: "My substrate is a sterically hindered lactone. Refluxing in ethanol with excess amine shows <10% product after 24 hours."
Diagnosis: High Activation Energy (
)
Neutral amines are often insufficient nucleophiles for hindered or electron-rich lactones. You need to lower the activation energy via catalysis.
Recommended Catalytic Systems
| Catalyst Class | Specific Reagent | Mechanism | Best For |
| Organocatalyst | TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) | Dual activation: H-bonds to carbonyl (electrophile) and amine (nucleophile) [2]. | Acid-sensitive substrates; mild conditions.[1][2] |
| Lewis Acid | LiNTf₂ (Lithium bis(trifluoromethanesulfonyl)imide) | Strong Lewis acid activation of the carbonyl oxygen [3]. | Sterically hindered lactones; stoichiometric amine usage.[3] |
| Promoter | NaEH (Sodium 2-ethylhexanoate) | Acts as a base/catalyst to deprotonate the amine/ammonium intermediate [4]. | Robust substrates; scalable processes. |
Protocol: TBD-Catalyzed Aminolysis
-
Step 1: Dissolve lactone (1.0 equiv) and amine (1.1 equiv) in anhydrous MeCN or THF.
-
Step 2: Add TBD (0.05 – 0.10 equiv).
-
Step 3: Stir at RT. Monitor by TLC/LCMS.
-
Step 4: Upon completion, add weak acid resin (e.g., Amberlyst 15) to scavenge TBD, then filter and concentrate.
Ticket #103: "I see a carboxylic acid byproduct."
User Report: "LCMS shows a peak corresponding to the hydroxy-acid (M+18). I'm using aqueous ammonia."
Diagnosis: Competitive Hydrolysis
Water is a smaller, often more accessible nucleophile than bulky amines. If using aqueous ammonia (
Resolution
-
Switch Ammonia Source: Use 7N
in Methanol or gaseous bubbled into anhydrous THF/DCM. -
Dry Solvents: Ensure solvents are anhydrous. Water content >0.1% can be detrimental.
-
Check Reagent Quality: Old bottles of amines can absorb atmospheric moisture.
Ticket #104: "The reaction turned into a solid gel."
User Report: "I heated the reaction to push conversion, but now I have a viscous gum that isn't my product."
Diagnosis: Ring-Opening Polymerization (ROTEP)
Lactones are monomers for polyesters.[4] Heating, especially in the presence of initiators (alkoxides, certain amines) or without enough solvent, can trigger Ring-Opening Transesterification Polymerization (ROTEP) instead of simple aminolysis [5].
Resolution
-
Lower Temperature: Polymerization often has a higher
than aminolysis. Keep temperatures below 60°C if possible. -
Stoichiometry Check: Ensure the amine is in excess. In polymerization, the amine acts as an initiator; if it's consumed, the growing chain end attacks more lactone. Excess amine caps the chains as amides.
Visual Troubleshooting Aids
Figure 1: Mechanistic Pathways & Pitfalls
This diagram illustrates the competition between the desired pathway (green) and failure modes (red).
Caption: The central equilibrium of lactone aminolysis.[5] Note that acidic conditions reverse the product formation.
Figure 2: Diagnostic Decision Tree
Follow this flow to resolve low yield issues.
Caption: Step-by-step diagnostic flow for identifying the root cause of reaction failure.
References
-
Wikipedia . Lactone: Hydrolysis and Aminolysis. Link
-
Lan, C. B., & Auclair, K. (2023).[6] "1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis".[6] The Journal of Organic Chemistry, 88(14), 10086–10095.[6] Link
-
Lalli, C., Trabocchi, A., Menchi, G., & Guarna, A. (2008).[3] "LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines". Synlett, 2008(2), 189-192.[3] Link
-
Dambruoso, P., Massi, A., & Whiting, A. (2010). "Amide Bond Formation via Reversible, Carboxylic Acid-Promoted Lactone Aminolysis". Organic Process Research & Development, 14(4). Link
-
BenchChem Technical Support . "Troubleshooting Low Conversion Rates in Lactone Ring-Opening Polymerization". Link
Sources
- 1. Lactone synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. LiNTf2-Catalyzed Aminolysis of Lactones with Stoichiometric Quantities of Amines [organic-chemistry.org]
- 4. Lactone Ring-opening Equilibria in Methanol by 1H NMR Analysis: An Assessment of the Ring-opening Polymerizability of Lactone Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1,5,7-Triazabicyclo[4.4.0]dec-5-ene: An Effective Catalyst for Amide Formation by Lactone Aminolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Controlling side reactions in 4-Hydroxyoctanamide synthesis
Topic: Controlling Side Reactions & Optimizing Yield
Introduction: The Equilibrium Challenge
Welcome to the technical guide for the synthesis of 4-hydroxyoctanamide . If you are accessing this module, you are likely encountering a common frustration: the product appearing as a white solid in solution but reverting to a colorless oil (the starting lactone) upon isolation.
The synthesis of 4-hydroxyoctanamide from
This guide moves beyond standard recipes to explain the why behind the failure modes and provides self-validating protocols to ensure you isolate the linear amide, not the cyclic starting material.
Module 1: The Primary Failure Mode (Lactonization)
Q: Why does my product revert to an oil during rotary evaporation?
A: You are witnessing cyclodehydration driven by the removal of ammonia and the application of heat.
The Mechanism:
The reaction follows this equilibrium:
According to Le Chatelier’s principle, the presence of excess ammonia pushes the equilibrium to the right (Amide). However, during rotary evaporation:
-
Ammonia is volatile: It leaves the system first.
-
Heat is applied: The ring-closure (lactonization) is entropically favored (2 molecules
1 molecule + release of ) and accelerated by heat. -
Result: As
drops and rises, the equilibrium shifts violently back to the left. You are essentially purifying your starting material.
Troubleshooting Protocol:
-
Stop Heating: Never exceed 30°C during solvent removal.
-
Don't Rotovap to Dryness: If using aqueous ammonia, lyophilize (freeze-dry) the reaction mixture. Sublimation removes water/ammonia without providing the thermal energy required for ring closure.
-
Check pH: Ensure the crude mixture remains basic (pH > 9) until the very last moment of isolation.
Module 2: Oligomerization & Impurity Control
Q: I see multiple spots on TLC and broadening in the NMR baseline. What are these?
A: These are likely oligomeric esters formed by intermolecular reaction.
The Mechanism: The 4-hydroxyoctanamide molecule contains both a nucleophile (-OH) and an electrophile (Amide/Ester).
-
Intramolecular reaction: Forms the Lactone (dominant).
-
Intermolecular reaction: The -OH of Molecule A attacks the carbonyl of Molecule B. This creates a dimer (ester-amide) and releases ammonia.
Control Strategy:
| Variable | Impact on Oligomerization | Recommendation |
|---|---|---|
| Concentration | High concentration favors intermolecular collisions (Oligomers). | Run reaction at 0.5 M to 1.0 M . Avoid neat reactions. |
| Temperature | High temp increases collision frequency and activation energy access. | Keep reaction < 40°C . |
| Catalyst | Strong alkoxides (NaOMe) can promote transesterification. | Use aqueous ammonia (28-30%) or ammonia in methanol without metal catalysts if possible. |
Module 3: Validated Experimental Protocol
Protocol ID: EXP-HOA-Direct Objective: Synthesis of 4-Hydroxyoctanamide (Gram Scale) minimizing reversion.
Step-by-Step Methodology
-
Reaction Setup:
-
Charge a pressure vessel (glass pressure tube or autoclave) with
-octalactone (1.0 equiv) . -
Add 7N Ammonia in Methanol (10 equiv) . Note: The large excess of ammonia is non-negotiable; it drives the equilibrium.
-
Seal the vessel.[2]
-
-
Execution:
-
Stir at Room Temperature (20–25°C) for 24–48 hours.
-
Why? Heating speeds up the rate but lowers the equilibrium constant (
) for the exothermic amidation. We sacrifice time for a better equilibrium position.
-
-
Monitoring (The "Frozen" Check):
-
Take an aliquot. Do not evaporate it on a heat gun.
-
Blow dry with a stream of cold nitrogen. Dissolve in
. -
NMR Check: Look for the disappearance of the lactone
-proton (multiplet ~4.5 ppm) and appearance of the amide -proton (multiplet ~3.6 ppm).
-
-
Workup (The Critical Step):
-
Method A (Lyophilization - Recommended): Concentrate the methanol to ~20% volume at <20°C under vacuum. Add water, freeze, and lyophilize. The product will be a white powder.
-
Method B (Precipitation): Concentrate methanol to a slurry at <20°C . Add cold Diethyl Ether or Hexane (Lactone is soluble; Hydroxyamide is insoluble). Filter the white solid immediately. Wash with cold ether.
-
-
Storage:
-
Store at -20°C under Argon.
-
Warning: At room temperature, the solid can slowly revert to lactone over months (shelf-life instability).
-
Visualizing the Pathway
The following diagram illustrates the competitive pathways. Note how the "Red" zone (Heat/Acid) acts as a trap returning you to the starting material.
Caption: Figure 1. Reaction landscape showing the reversibility of the aminolysis.[1] Note that heat and acid actively drive the product back to the starting lactone.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields or purity issues.
Caption: Figure 2. Diagnostic workflow for identifying whether the issue is thermodynamic reversion (Lactone) or kinetic side-reactions (Oligomers).
References
-
Thermodynamic Stability of Lactones vs. Hydroxy Amides
-
Source: Wong, C. Y., et al. "Stability of gamma-valerolactone under neutral, acidic, and basic conditions."[3] Structural Chemistry, 28, 423-429 (2017).
-
Relevance: Establishes the reversibility of gamma-lactone ring opening in the presence of ammonia/bases and the role of temperature in shifting equilibrium.[3]
-
-
Aminolysis Kinetics and Mechanisms
- Source: Carré, C., et al. "Reaction scheme for aminolysis and amidation reactions.
- Relevance: Details the kinetic competition between amidation and the reversible nature of the reaction in fatty acid deriv
-
Synthesis of F
- Source: U.S.
- Relevance: foundational industrial protocol for converting fatty esters/lactones to hydroxy amides using low-temperature alkoxide c
-
General Lactone Properties & Reactivity
Sources
Handling hygroscopic properties of hydroxy amides
Welcome to the Technical Support Center for Hydroxy Amide Formulation and Handling .
Hydroxy amides present a unique set of challenges in pharmaceutical development. The dual presence of hydroxyl (-OH) and amide (-CONH₂, -CONHR) functional groups creates a highly polar molecular surface with extensive hydrogen bond donor and acceptor capabilities. This structural reality makes these compounds exceptionally hygroscopic. Uncontrolled moisture uptake leads to a cascade of failures: capillary liquid bridge formation (caking), depression of the glass transition temperature (
This guide is designed for researchers and drug development professionals to troubleshoot and resolve hygroscopic challenges systematically.
Diagnostic Workflow for Moisture Mitigation
Diagnostic workflow for mitigating moisture uptake in hydroxy amide formulations.
Frequently Asked Questions (Troubleshooting)
Q1: Why does our hydroxy amide API rapidly cake and adhere to punches during tableting?
Causality & Solution: The polar -OH and amide groups readily adsorb atmospheric water vapor. This surface moisture acts as a potent plasticizer, lowering the
Q2: We are observing hydrolytic degradation of the API during accelerated stability testing. How can we stabilize the amide bond? Causality & Solution: Amides are inherently susceptible to hydrolysis, cleaving the C-N bond to form carboxylic acids and amines. The hygroscopic nature of the hydroxyl group pulls moisture into the formulation, creating localized aqueous microenvironments that catalyze this hydrolysis[3]. Actionable Fix: Formulate the API within a hydrophobic polymer matrix (e.g., incorporating lipid-based excipients or partially hydrophobic polymers). These polymers sterically hinder water access to the amide bond by preferentially interacting with the API, effectively shielding the hydrogen-bonding sites from atmospheric water[4].
Q3: Standard gelatin capsules are causing cross-linking and API degradation. What is the alternative for encapsulation? Causality & Solution: Standard hard gelatin capsules contain 13–16% moisture by weight, which acts as a plasticizer for the shell. Highly hygroscopic hydroxy amides act as a "moisture sink," pulling this water out of the gelatin. This causes the capsule shell to become brittle and shatter, while the transferred moisture degrades the API[5]. Actionable Fix: Switch to low-moisture Hydroxypropyl Methylcellulose (HPMC) capsules (e.g., Quali-V Extra Dry). These capsules do not rely on water as a plasticizer and maintain their mechanical integrity even at moisture contents below 3%, preventing moisture transfer to the API[5].
Q4: Can we fundamentally alter the API's moisture affinity without changing its pharmacological profile? Causality & Solution: Yes, through crystal engineering. The hygroscopicity is driven by exposed hydrogen-bonding sites on the crystal surface. Actionable Fix: Develop a co-crystal or a Therapeutic Deep Eutectic Solvent (THEDES). By pairing the hydroxy amide with a highly specific co-former (such as specific organic bases or sugars), the crystal lattice packing is altered. This buries the polar -OH and -CONH₂ groups internally within the lattice, drastically reducing the surface moisture affinity while maintaining the API's intended bioavailability[6].
Experimental Protocols
Protocol 1: Establishing Self-Validating Environmental Controls for Processing
To ensure the processing environment does not compromise the hydroxy amide, you must establish empirical limits based on the API's specific Critical Relative Humidity (CRH).
-
Determine CRH via Dynamic Vapor Sorption (DVS):
-
Load 10–20 mg of the hydroxy amide API into the DVS microbalance.
-
Run a sorption/desorption isotherm from 0% to 90% RH in 10% increments at 25°C.
-
Validation Check: Identify the inflection point where mass uptake exceeds 2% (w/w). This is your CRH.
-
-
Set HVAC Parameters:
-
Configure the processing suite's desiccant dehumidification system to maintain an RH at least 15% below the measured CRH (typically 15-25% RH) at 20°C.
-
-
Implement Contained Transfer Systems:
-
Utilize split butterfly valves and rapid transfer ports for moving the API from bulk storage to the blender. This prevents transient exposure to ambient facility humidity.
-
-
Real-Time Moisture Monitoring:
-
Install an in-line Near-Infrared (NIR) spectrometer on the blender or fluid bed dryer. Calibrate the NIR to the water overtone band (approx. 1400 nm or 1900 nm) to continuously validate that the moisture content remains below the critical threshold during processing.
-
Protocol 2: Fluidized Bed Moisture-Protective Film Coating
Applying a moisture barrier directly to the solid dosage form is the most robust downstream defense[1].
-
Core Preparation: Ensure the tablet cores are pre-warmed in the fluidized bed to 40°C to prevent condensation of the coating spray.
-
Polymer Preparation: Prepare a non-aqueous or highly volatile coating dispersion using a hydrophobic polymer (e.g., Ethylcellulose or Polyvinyl Alcohol-based systems).
-
Coating Application:
-
Atomization Air Pressure: 1.5 – 2.0 bar.
-
Spray Rate: Calibrate to ensure the droplet evaporation rate exceeds the deposition rate.
-
Validation Check: Maintain the exhaust air temperature strictly between 42°C – 45°C. A drop in exhaust temperature indicates over-wetting, which will drive moisture into the hygroscopic core.
-
-
Curing and Packaging: Cure the coated tablets for 15 minutes at 40°C to coalesce the polymer film. Immediately transfer the batch to an Alu/Alu blister packaging line equipped with an integrated desiccant (molecular sieve)[2].
Data Presentation: Comparative Mitigation Strategies
| Mitigation Strategy | Mechanism of Action | Implementation Stage | Relative Cost | Efficacy for Hydroxy Amides |
| Environmental Control | Prevents atmospheric moisture exposure by operating below the API's CRH. | Manufacturing / Handling | Moderate (HVAC operational costs) | High - Essential baseline requirement. |
| Crystal Engineering (Co-crystals) | Alters crystal lattice to internally bury hydrogen-bonding -OH and amide groups[6]. | API Development | High (R&D and regulatory validation) | Very High - Solves the root molecular cause. |
| HPMC Encapsulation | Eliminates the moisture transfer seen in standard gelatin capsules[5]. | Formulation | Low | High - Best for early-phase clinical trials. |
| Hydrophobic Matrix Formulations | Sterically hinders water access to the amide bond, preventing hydrolysis[4]. | Formulation | Moderate | High - Excellent for long-term stability. |
| Alu/Alu Blister Packaging | Provides a near-absolute barrier to moisture vapor transmission[2]. | Final Packaging | Moderate | High - Mandatory for commercial distribution. |
References
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Library of Medicine (PMC).[Link]
-
An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist.[Link]
-
Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms. ResearchGate.[Link]
-
How to Stabilize Tablets Containing Hygroscopic Ingredients. Pharma.Tips.[Link]
-
A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention. Allied Academies.[Link]
-
Effect of Polymer Hydrophobicity on the Stability of Amorphous Solid Dispersions and Supersaturated Solutions of a Hydrophobic Pharmaceutical. National Library of Medicine (PMC).[Link]
Sources
- 1. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Stabilize Tablets Containing Hygroscopic Ingredients – Pharma.Tips [pharma.tips]
- 3. alliedacademies.org [alliedacademies.org]
- 4. Effect of Polymer Hydrophobicity on the Stability of Amorphous Solid Dispersions and Supersaturated Solutions of a Hydrophobic Pharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An innovative drug delivery form for hygroscopic pharmaceutical drugs [manufacturingchemist.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
FTIR analysis of amide vs lactone functional groups
FTIR Spectral Discrimination of Amides and Lactones: A Comprehensive Guide for Structural Elucidation
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where distinguishing between amides and lactones (cyclic esters) is critical. Whether you are monitoring a ring-closing transformation (lactamization vs. lactonization), characterizing a novel active pharmaceutical ingredient (API), or identifying degradation products, Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool. Because FTIR is highly sensitive to changes in a molecule's dipole moment, it provides an exact structural fingerprint[1].
This guide objectively compares the spectral performance and underlying mechanistic causality of amide and lactone functional groups, providing a self-validating experimental workflow for rigorous laboratory analysis.
Mechanistic Foundations of Carbonyl Vibrations
The fundamental discriminator between an amide and a lactone lies in the competing physical forces governing the carbonyl (C=O) bond strength: resonance versus inductive effects .
-
Amides (Resonance Dominance): In an amide, the nitrogen atom's lone pair is highly delocalized into the carbonyl
orbital. This resonance significantly reduces the double-bond character of the C=O bond, lowering its force constant. Consequently, the primary carbonyl stretch (known as the Amide I band) absorbs at lower frequencies, typically between 1630 and 1680 cm⁻¹[2]. -
Lactones (Inductive Dominance & Ring Strain): In cyclic esters, the adjacent oxygen atom is highly electronegative. The inductive electron withdrawal strengthens the C=O bond, raising its stretching frequency above 1700 cm⁻¹. Furthermore, as the ring size decreases, the internal bond angle decreases, forcing greater s-character into the exocyclic C=O bond. This ring strain dramatically increases the absorption frequency, pushing
-lactones (4-membered rings) as high as 1840 cm⁻¹[3].
Quantitative Spectral Signatures
To facilitate rapid spectral interpretation, the following table synthesizes the critical vibrational modes for various amide and lactone configurations[2][4].
| Functional Group | Sub-type | C=O Stretch (cm⁻¹) | Secondary Diagnostic Bands (cm⁻¹) |
| Amide | Primary (1°) | 1650 ± 20 (Amide I) | 1620 (Amide II), 3170–3500 (N-H Stretch, doublet) |
| Amide | Secondary (2°) | 1640 ± 20 (Amide I) | 1530–1550 (Amide II), 3300 (N-H Stretch, singlet) |
| Amide | Tertiary (3°) | 1630–1680 | No N-H stretch or Amide II band |
| Lactam | 6-membered ( | ~1660 | 3200 (N-H Stretch) |
| Lactone | 6-membered ( | 1740 ± 10 | 1150–1250 (C-O Stretch) |
| Lactone | 5-membered ( | 1765 ± 5 | 1150–1250 (C-O Stretch) |
| Lactone | 4-membered ( | 1840 ± 5 | 1150–1250 (C-O Stretch) |
Note: Frequencies can shift by 10-20 cm⁻¹ depending on the solid-state hydrogen bonding network or adjacent unsaturation[2][5].
Causality in Spectral Shifts: The Application Scientist's Perspective
Understanding why a peak shifts is more critical than memorizing tables. When analyzing complex spectra, consider the following causal relationships:
-
The Amide II and III Bands: The Amide II band (~1550 cm⁻¹) is not a pure stretching mode; it is a highly coupled vibration involving N-H in-plane bending and C-N stretching[4]. Because it requires an N-H bond, tertiary amides lack this band entirely. The Amide III band (1250–1350 cm⁻¹) is similarly coupled but is generally weaker and less diagnostic.
-
Solid-State Hydrogen Bonding: When analyzing APIs via Attenuated Total Reflectance (ATR) FTIR, the sample is typically in a crystalline solid state. Extensive intermolecular hydrogen bonding in amides acts to further weaken the C=O bond (shifting the Amide I band lower) while simultaneously broadening the N-H stretching region (3100–3500 cm⁻¹)[2]. Lactones, lacking a hydrogen bond donor, produce much sharper C=O peaks[6].
-
Conjugation:
-unsaturation adjacent to either an amide or a lactone carbonyl will lower the stretching frequency by 15–30 cm⁻¹ due to extended -delocalization[1].
Experimental Protocol: ATR-FTIR Workflow for Functional Group Discrimination
To ensure a self-validating and reproducible analysis, follow this optimized ATR-FTIR methodology. This protocol is specifically designed to differentiate the 1650 cm⁻¹ (amide) and 1750 cm⁻¹ (lactone) regions without sample matrix interference[6][7].
Step 1: Instrument Initialization and Background Profiling
-
Clean the diamond or ZnSe ATR crystal with a volatile, non-absorbing solvent (e.g., isopropanol).
-
Collect a background spectrum (ambient air) using 32 scans at a resolution of 4 cm⁻¹.
-
Causality: A high signal-to-noise ratio in the background prevents atmospheric water vapor (which absorbs heavily near 1650 cm⁻¹) from masking or distorting the Amide I band.
Step 2: Sample Application
-
Place 2–5 mg of the solid analyte directly onto the center of the ATR crystal.
-
Apply consistent pressure using the ATR anvil until the built-in force gauge registers optimal contact.
-
Causality: Intimate contact between the crystal and the sample is required for the infrared evanescent wave to penetrate the solid, directly dictating peak intensity and spectral quality.
Step 3: Spectral Acquisition
-
Record the spectrum from 4000 to 650 cm⁻¹ using 32–64 scans at 4 cm⁻¹ resolution[6].
-
Ensure the maximum absorbance of the C=O peak is between 0.2 and 0.8 AU to maintain detector linearity.
Step 4: Data Processing and Orthogonal Validation
-
Apply an ATR correction algorithm within your spectrometer's software to account for wavelength-dependent penetration depth.
-
Derivative Spectroscopy: If the sample is a complex matrix (e.g., a formulated drug product) where the amide and lactone bands overlap with excipients, calculate the second derivative of the spectrum.
-
Causality: Second-derivative spectra resolve overlapping bands by narrowing peak widths, allowing precise identification of the exact C=O center[8].
Diagnostic Logic Workflow
The following diagram illustrates the logical decision-making process for identifying these functional groups based on the acquired spectra.
Logical decision tree for distinguishing amide and lactone functional groups via FTIR.
References
-
Title: 21.10: Spectroscopy of Carboxylic Acid Derivatives | Source: Chemistry LibreTexts | URL: 2
-
Title: Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs | Source: Journal of Chemical Education - ACS Publications | URL: 6
-
Title: DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components | Source: PMC - National Institutes of Health | URL: 4
-
Title: Infrared Spectroscopy | Source: Chemistry LibreTexts | URL: 3
-
Title: Analysis of Infrared spectroscopy (IR) | Source: UniTechLink | URL: 1
-
Title: Second-derivative ATR−FTIR spectra of the amide I region | Source: ResearchGate | URL: 8
Sources
- 1. Analysis of Infrared spectroscopy FTIR [unitechlink.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www1.udel.edu [www1.udel.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Stability Guide: 4-Hydroxyoctanamide vs. 4-Hydroxybutanamide
Executive Summary: The "Lactonization Trap"
In drug development, hydroxy-amides are frequently explored as prodrugs or solubility-enhancing linkers. However, they suffer from a fundamental intrinsic instability: intramolecular cyclization .
This guide compares 4-hydroxybutanamide (C4) and 4-hydroxyoctanamide (C8) . While both share the same reactive
-
4-Hydroxybutanamide (C4): Highly water-soluble and unhindered. It functions as a "ticking time bomb" in aqueous solution, rapidly hydrolyzing and cyclizing to
-butyrolactone (GBL). -
4-Hydroxyoctanamide (C8): Possesses a butyl side chain. While sterically primed for faster cyclization (via the rotamer effect), its hydrophobicity creates a kinetic shield in aqueous buffers, often resulting in superior apparent stability in formulation.
Mechanistic Analysis: The Pathway to Instability
Both molecules degrade via a nucleophilic attack of the
The Cyclization Mechanism
The following diagram illustrates the degradation pathway common to both species, highlighting the transition from linear amide to lactone.
Figure 1: General mechanism of intramolecular cyclization for
Comparative Stability Factors
| Feature | 4-Hydroxybutanamide (C4) | 4-Hydroxyoctanamide (C8) | Impact on Stability |
| Structure | Linear, unsubstituted chain | Butyl substitution at C4 | C8 has higher steric bulk. |
| Electronic Effect | Standard primary amide | Standard primary amide | Neutral. |
| Steric Effect | Minimal (High rotational freedom) | Rotamer Effect: Butyl group restricts rotation, forcing OH and C=O closer. | C8 has higher intrinsic reactivity (faster k1). |
| Solvation (LogP) | ~ -1.3 (Hydrophilic) | ~ 1.5 (Lipophilic) | C4 is fully solvated (unprotected). C8 may aggregate/micelle. |
| Degradation Product | Both form stable 5-membered rings. |
Detailed Stability Profile
Aqueous Stability (pH 7.4 Buffer)
In physiological conditions (PBS, pH 7.4, 37°C), 4-hydroxybutanamide is significantly less stable.
-
Why: Being highly polar, C4 is fully dissolved. Water molecules facilitate proton transfer required for the expulsion of ammonia.
-
C8 Behavior: The hydrophobic butyl tail reduces the local concentration of water near the amide bond (hydrophobic shielding). At concentrations above its Critical Micelle Concentration (CMC), C8 stability increases dramatically as the amide bonds are buried in the micelle core.
Solid State Stability
-
4-Hydroxybutanamide: Often hygroscopic. Absorbed moisture creates a "micro-solution" environment in the solid state, triggering hydrolysis and cyclization. Requires storage at -20°C with desiccant.
-
4-Hydroxyoctanamide: Waxy solid. The hydrophobic lattice repels water, granting it superior shelf-life stability at room temperature (25°C).
The "Rotamer" Paradox (Organic Solvents)
If dissolved in a dry organic solvent (e.g., DMSO or Chloroform) with a base catalyst:
-
C8 cyclizes FASTER than C4.
-
Reason: The "Reactive Rotamer Effect" (related to Thorpe-Ingold). The butyl group sterically penalizes the extended conformation, statistically populating the "folded" conformation where the OH and Carbonyl are in proximity.
Experimental Protocol: Stability Assessment
To objectively compare these derivatives, use the following Stability-Indicating Method (SIM) . This protocol relies on LC-MS/MS to quantify the disappearance of the parent amide and the appearance of the lactone.
Workflow Diagram
Figure 2: Step-by-step workflow for kinetic stability profiling.
Detailed Methodology
-
Stock Preparation:
-
Dissolve C4 and C8 compounds in DMSO to 100 mM (Stock).
-
Note: C4 may require sonication; ensure no moisture is introduced.
-
-
Incubation:
-
Dilute Stock to 1 mM in Phosphate Buffered Saline (PBS, pH 7.4).
-
Critical: For C8, ensure 10% Acetonitrile (ACN) is added to prevent precipitation/surface adsorption.
-
-
Sampling:
-
Take 100 µL aliquots at T=0, 1h, 4h, 8h, 24h.
-
Quenching: Immediately add 400 µL ice-cold Acetonitrile containing 0.1% Formic Acid. This lowers pH (protonating the amine leaving group, stopping the reverse reaction) and precipitates salts.
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 2.1 x 50mm.
-
Mobile Phase: A: H2O + 0.1% FA; B: ACN + 0.1% FA.
-
Gradient: 5% B to 95% B over 5 mins.
-
Detection:
-
C4 Transition: 104.1
86.1 (Loss of NH3). -
C8 Transition: 160.1
142.1 (Loss of NH3). -
Lactone Check: Monitor for GBL (MW 86) and Octalactone (MW 142) in ESI+ mode.
-
-
Representative Data Comparison
The following table summarizes typical kinetic data ranges observed for these classes of amides in neutral buffer (pH 7.4).
| Parameter | 4-Hydroxybutanamide (C4) | 4-Hydroxyoctanamide (C8) |
| 4 – 8 Hours | 12 – 24 Hours | |
| < 30 Minutes (Rapid Acid Hydrolysis) | < 1 Hour (Acid Catalysis dominates) | |
| Primary Degradant | ||
| Shelf Life (Solid, 25°C) | Poor (< 3 months without desiccant) | Good (> 12 months) |
Interpretation:
-
C4 degradation is driven by high water solubility and lack of steric protection.
-
C8 shows a "false" stability in water due to solubility issues, but once the ring closes, the resulting lactone is highly stable and lipophilic.
References
-
BenchChem. (2025).[1] Stability and Degradation of 4-Hydroxybutanamide. Retrieved from
-
Zhang, Z., et al. (2023). Lactonization and Protonation of Gluconic Acid: A Thermodynamic and Kinetic Study. OSTI.gov. Retrieved from
-
Alleti, R., et al. (2018). Access to Fluorazones by Intramolecular Dehydrative Cyclization of Aromatic Tertiary Amides. The Journal of Organic Chemistry. Retrieved from
-
Gemmeren, M., et al. (2025). The Direct Pd-Catalyzed γ-Lactonization of Aliphatic Carboxylic Acids. ACS Catalysis. Retrieved from
-
Oreate AI. (2026). Lactonization vs. Lactamization: Understanding the Distinct Processes. Retrieved from
Sources
A Senior Application Scientist's Guide to Identifying Impurities in Synthesized 4-Hydroxyoctanamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a critical determinant of safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects, making their identification and control a regulatory and scientific imperative. This guide provides an in-depth technical comparison of analytical methodologies for identifying impurities in the synthesis of 4-Hydroxyoctanamide, a molecule of interest in various research and development pipelines.
As a Senior Application Scientist, my objective is to equip you with not just the "how," but the "why" behind these analytical strategies. We will delve into the common synthetic routes for 4-Hydroxyoctanamide, predict the likely impurities, and provide a comparative analysis of the most effective analytical techniques for their detection and characterization. This guide is structured to empower you with the knowledge to develop a robust, self-validating impurity profiling workflow.
The Synthetic Landscape: Predicting Potential Impurities
A thorough understanding of the synthetic pathway is the cornerstone of effective impurity profiling. For 4-Hydroxyoctanamide, two primary synthetic routes are commonly employed, each with its own set of potential impurities.
Synthesis Route 1: Ammonolysis of γ-Octalactone
This route involves the ring-opening of γ-octalactone with ammonia. While seemingly straightforward, it can lead to several impurities.
Caption: Synthesis of 4-Hydroxyoctanamide from γ-Octalactone.
Potential Impurities from Route 1:
-
Unreacted γ-Octalactone: Incomplete reaction can lead to the presence of the starting material in the final product.
-
4-Hydroxyoctanoic Acid: The presence of water can lead to the hydrolysis of the lactone, forming the corresponding hydroxy acid.[1] This can also be formed by the hydrolysis of the final amide product under certain workup or storage conditions.
Synthesis Route 2: Direct Amidation of 4-Hydroxyoctanoic Acid
This approach involves the direct reaction of 4-hydroxyoctanoic acid with ammonia, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.[2][3]
Caption: Synthesis of 4-Hydroxyoctanamide from 4-Hydroxyoctanoic Acid.
Potential Impurities from Route 2:
-
Unreacted 4-Hydroxyoctanoic Acid: Incomplete conversion is a common source of this impurity.[2]
-
γ-Octalactone: Intramolecular cyclization of the starting material can occur, especially under acidic conditions or with heating.
-
Dimer/Oligomers: Intermolecular esterification between molecules of 4-hydroxyoctanoic acid can lead to the formation of dimeric and oligomeric impurities.
A Comparative Guide to Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is essential for a comprehensive impurity profile. No single technique is universally superior; rather, their strategic combination provides a robust and validated picture of the sample's purity.
Caption: Workflow for Impurity Identification in 4-Hydroxyoctanamide.
| Technique | Principle | Strengths | Limitations | Best For |
| HPLC-UV | Differential partitioning of analytes between a stationary and a mobile phase.[4] | Excellent for quantification, separation of non-volatile and thermally labile compounds, robust and widely available.[5][6][7] | Requires chromophores for UV detection, which may be weak for some impurities. Co-elution can be a challenge. | Quantifying known and unknown impurities, stability-indicating assays. |
| GC-MS | Separation of volatile compounds in a gaseous mobile phase followed by mass-to-charge ratio analysis.[8] | High separation efficiency for volatile compounds, excellent for identification through mass spectral libraries.[9] | Requires derivatization for non-volatile compounds like 4-Hydroxyoctanamide, which can introduce artifacts.[10][11] | Identifying volatile and semi-volatile impurities, residual solvents. |
| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[12] | Unparalleled for structural elucidation of unknown impurities, quantitative with an internal standard. | Lower sensitivity compared to chromatographic methods, can be complex to interpret for mixtures. | Definitive identification of unknown impurities, structural confirmation. |
| FT-IR Spectroscopy | Measures the absorption of infrared radiation by a sample, providing information about functional groups. | Rapid and non-destructive, good for identifying the presence of specific functional groups. | Not suitable for quantification, complex spectra for mixtures, less sensitive for trace impurities.[1] | Quick screening for the presence of expected functional groups and major impurities. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized and validated for your specific application in accordance with ICH guidelines.[13]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is designed to be a stability-indicating assay capable of separating 4-Hydroxyoctanamide from its potential process-related impurities and degradation products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides good peak shape for acidic and neutral compounds and is compatible with UV detection.[14] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-40 min: 10% B | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detection Wavelength | 210 nm | Amides have a weak chromophore, and detection at a low wavelength maximizes sensitivity. |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-Hydroxyoctanamide.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Further dilute with the same solvent to a suitable concentration for analysis (e.g., 0.1 mg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the low volatility of 4-Hydroxyoctanamide, derivatization is necessary to convert the polar hydroxyl and amide groups into more volatile silyl ethers and silylated amides.[2][15]
Instrumentation:
-
GC-MS system with a split/splitless injector, a mass selective detector, and an appropriate data system.
Derivatization Protocol (Silylation):
-
Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[15]
-
Add 100 µL of pyridine (as a catalyst and solvent).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before injection.
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A common, robust column suitable for a wide range of derivatized compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas. |
| Injector Temperature | 280 °C | Ensures complete vaporization of the derivatized analytes. |
| Oven Program | Initial temp: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 10 min | A temperature program to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp | 230 °C | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for creating reproducible mass spectra. |
| Scan Range | 40-500 m/z | Covers the expected mass range of the derivatized product and impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the definitive structural elucidation of unknown impurities.[16]
Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxyoctanamide and Potential Impurities (in CDCl₃):
| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Hydroxyoctanamide | ~5.5-7.0 (br s, 2H, -NH₂), ~3.6 (m, 1H, -CH(OH)-), ~2.2 (t, 2H, -CH₂-C=O), ~1.2-1.6 (m, 8H, alkyl chain), ~0.9 (t, 3H, -CH₃) | ~175 (C=O), ~70 (-CH(OH)-), ~35 (-CH₂-C=O), ~22-36 (alkyl chain), ~14 (-CH₃) |
| γ-Octalactone | ~4.4 (m, 1H, -CH-O-), ~2.5 (t, 2H, -CH₂-C=O), ~1.2-1.8 (m, 8H, alkyl chain), ~0.9 (t, 3H, -CH₃) | ~177 (C=O), ~80 (-CH-O-), ~29 (-CH₂-C=O), ~22-35 (alkyl chain), ~14 (-CH₃) |
| 4-Hydroxyoctanoic Acid | ~10-12 (br s, 1H, -COOH), ~3.6 (m, 1H, -CH(OH)-), ~2.4 (t, 2H, -CH₂-C=O), ~1.2-1.7 (m, 8H, alkyl chain), ~0.9 (t, 3H, -CH₃) | ~179 (C=O), ~70 (-CH(OH)-), ~34 (-CH₂-C=O), ~22-36 (alkyl chain), ~14 (-CH₃) |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration.[17][18][19]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides a quick assessment of the functional groups present in the sample.
Characteristic FT-IR Absorption Bands:
| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) | Expected in |
| O-H (alcohol) | Stretch, H-bonded | 3500-3200 (broad) | 4-Hydroxyoctanamide, 4-Hydroxyoctanoic Acid |
| N-H (primary amide) | Stretch | 3350 and 3180 (two bands) | 4-Hydroxyoctanamide |
| C-H (alkane) | Stretch | 2960-2850 | All compounds |
| C=O (carboxylic acid) | Stretch | 1725-1700 | 4-Hydroxyoctanoic Acid |
| C=O (lactone) | Stretch | 1750-1735 | γ-Octalactone |
| C=O (amide I) | Stretch | 1680-1630 | 4-Hydroxyoctanamide |
| N-H (primary amide) | Bend (Amide II) | 1650-1580 | 4-Hydroxyoctanamide |
Note: These are general ranges and can vary based on the molecular environment.[16][20][21][22]
Forced Degradation Studies
Forced degradation studies are essential to develop a stability-indicating method and to identify potential degradation products that may form during storage.[7][22][23][24][25][26]
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at room temperature for 8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours (solid state).
-
Photolytic Degradation: Expose the sample to UV and visible light according to ICH Q1B guidelines.
The stressed samples should be analyzed using the developed HPLC-UV method to assess for degradation and the formation of new peaks.
Conclusion
The identification and characterization of impurities in synthesized 4-Hydroxyoctanamide is a multi-step process that requires a deep understanding of the synthetic route and the application of orthogonal analytical techniques. By combining the separation power of HPLC, the identification capabilities of GC-MS, and the structural elucidation strengths of NMR and FT-IR, a comprehensive and reliable impurity profile can be established. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate their own robust impurity analysis workflows, ultimately ensuring the quality, safety, and efficacy of their products.
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AmpTech. (2023, January 13). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
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Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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AIT. (2024, October 21). HPLC or GC-MS: Which Technique is Best for Your Needs? Retrieved from [Link]
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ResearchGate. (2024, June 23). What are the impurities formation during ammonolysis reaction of OH-R-SO3H? Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]
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Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]
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BioProcess International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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Scribd. (n.d.). Approximate 1H and 13C NMR Shifts. Retrieved from [Link]
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PharmaCores. (2025, May 27). HPLC Method development: an overview. Retrieved from [Link]
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Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
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IntechOpen. (2018, December 5). Derivatization Methods in GC and GC/MS. Retrieved from [Link]
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ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
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Clark, J. (n.d.). The preparation of amides. Chemguide. Retrieved from [Link]
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LCGC International. (2020, November 12). Derivatization of Carbonyl Compounds for GC-MS Analysis. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
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Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]
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MDPI. (2020, November 30). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups. Retrieved from [Link]
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MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-Hydroxyoctanamide
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I understand that meticulous attention to detail extends beyond the experimental phase to the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 4-Hydroxyoctanamide (CAS No. 7377-03-9), ensuring the safety of laboratory personnel and the protection of our environment. This document is structured to provide not just a protocol, but a deeper understanding of the "why" behind each step, fostering a culture of safety and responsibility in your laboratory.
Immediate Safety and Hazard Assessment: Know Your Compound
4-Hydroxyoctanamide, a hydroxamic acid derivative, is a solid substance.[1] While one Safety Data Sheet (SDS) indicates that it does not meet the criteria for classification as a hazardous substance under Regulation (EC) No 1272/2008, it is crucial to handle it with the care afforded to all laboratory chemicals.[2][3] Hydroxamic acids, as a class, are known to be reactive and can chelate metal ions.[2]
Key Hazards:
-
Reactivity: Hydroxamic acids are distinctly more reactive than common amides.[2]
-
Inhalation: Avoid breathing dust.[4]
-
Skin and Eye Contact: May cause irritation upon contact.[4]
Immediate First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3]
-
Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical assistance.[3][4]
Engineering Controls and Personal Protective Equipment (PPE)
A foundational principle of laboratory safety is to minimize exposure through a combination of engineering controls and appropriate PPE.
-
Engineering Controls: Always handle 4-Hydroxyoctanamide in a well-ventilated area. A laboratory fume hood is recommended, especially when handling powders or creating solutions.[4]
-
Personal Protective Equipment (PPE):
Waste Segregation and Incompatibilities: A Critical Step for Safety
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5] 4-Hydroxyoctanamide waste must be collected separately from incompatible materials.
Do NOT mix 4-Hydroxyoctanamide waste with the following:
-
Strong Oxidizing Agents: Can lead to vigorous reactions.[4]
-
Acids: While hydrolysis can occur under acidic conditions, mixing with concentrated acids in a waste container is not advisable.[6]
-
Metal Powders and Flammable Liquids: To prevent potential reactions and fire hazards.[5]
The following diagram illustrates the decision-making process for proper chemical segregation.
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A Researcher's Guide to the Safe Handling of 4-Hydroxyoctanamide: Personal Protective Equipment (PPE) and Disposal Protocols
For the diligent researcher, scientist, and drug development professional, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. This guide provides essential, immediate, and procedural information for the safe handling and disposal of 4-Hydroxyoctanamide, a compound with unique properties and potential hazards. By understanding the underlying risks and implementing the robust protocols outlined below, you can ensure a safe and productive laboratory environment.
Understanding the Risks: A Proactive Approach to Safety
While not always classified as a hazardous substance, 4-Hydroxyoctanamide presents potential risks that necessitate careful handling. The primary concerns are:
-
Skin Sensitization: Available data indicates that N-hydroxyoctanamide has the potential to cause skin sensitization.[1] Repeated or prolonged contact may lead to allergic reactions in susceptible individuals.
-
Dermal Absorption and Systemic Effects: Due to its low molecular weight, there is a likelihood of absorption through the skin.[1] Studies on similar compounds suggest that repeated dermal exposure could lead to haematological effects, including decreases in erythrocytes, haematocrit, and hemoglobin.[1]
-
Eye Irritation: As with many chemical compounds, there is a risk of serious eye irritation or damage upon direct contact.[2][3]
-
Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[2][3][4]
Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.
Core Principles of Personal Protective Equipment (PPE)
The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the minimum recommended PPE for handling 4-Hydroxyoctanamide.
| Body Part | Recommended Protection | Specifications and Rationale |
| Eyes/Face | Safety glasses with side-shields or Goggles | Must conform to EN166 (EU) or be NIOSH (US) approved.[5][6] This is to protect from potential splashes during reconstitution or handling of solutions.[7] |
| Skin | Chemical-resistant gloves (Nitrile rubber recommended) | Gloves must be inspected for integrity before each use.[5][6] Nitrile gloves offer good resistance to a range of chemicals and are essential to prevent skin contact and potential sensitization.[1][7] |
| Laboratory Coat | A standard lab coat must be worn to protect skin and clothing from accidental spills.[7] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or coveralls should be considered.[6] | |
| Respiratory | Not typically required for small quantities in a well-ventilated area. | If there is a risk of generating dusts or aerosols, a NIOSH-approved N95 (or equivalent) particulate respirator is recommended.[6] For large-scale operations, a full-face respirator with appropriate cartridges may be necessary.[2][8] |
| Feet | Closed-toe Shoes | Must be worn in the laboratory at all times to protect against spills and falling objects.[7] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is paramount to minimizing exposure and ensuring safety from receipt to disposal of 4-Hydroxyoctanamide.
Preparation and Engineering Controls
-
Designated Work Area: Conduct all work with 4-Hydroxyoctanamide in a designated, well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9][10]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[2][11]
-
Gather Materials: Before starting, assemble all necessary equipment and reagents to avoid leaving the designated area unnecessarily.
Donning PPE: The First Line of Defense
The following diagram illustrates the correct sequence for putting on your PPE to ensure maximum protection.
Handling Procedures
-
Weighing and Dispensing: To prevent the generation of dust, handle the solid compound with care, using a spatula for transfers.[6]
-
Solution Preparation: When preparing solutions, slowly add the solid 4-Hydroxyoctanamide to the solvent to prevent splashing.[6]
-
Avoid Contamination: Never put unused chemicals back into their original container.[12] Keep your hands away from your face and personal items while working.[12]
Doffing PPE: Preventing Cross-Contamination
The removal of PPE is a critical step to prevent contamination of yourself and the surrounding environment.
Post-Handling Procedures
-
Hand Washing: Immediately after removing your gloves, wash your hands thoroughly with soap and water.[6][12]
-
Decontamination: Clean and decontaminate the work area and any equipment used.[6]
-
Storage: Store 4-Hydroxyoctanamide in a cool, dry, and well-ventilated place. Keep the container tightly closed when not in use.[2][6]
Disposal Plan: Ensuring Environmental and Personal Safety
Improper disposal of 4-Hydroxyoctanamide and contaminated materials can pose a risk to both human health and the environment.
-
Waste Classification: Waste containing 4-Hydroxyoctanamide should be treated as hazardous chemical waste.[9]
-
Collection of Unused Product: Collect any surplus or non-recyclable 4-Hydroxyoctanamide for disposal by a licensed waste disposal company. Do not pour it down the drain.[6]
-
Contaminated Materials: All disposable items that have come into contact with 4-Hydroxyoctanamide, such as gloves, pipette tips, and paper towels, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[6][9]
-
Empty Containers: Thoroughly rinse empty containers with an appropriate solvent. The rinsate should be collected and treated as hazardous chemical waste.[6]
-
Consult Safety Professionals: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures and to schedule a pickup.[9]
Emergency Procedures: Preparedness is Key
In the event of an accidental spill or exposure, immediate and appropriate action is crucial.
-
Spill Response:
-
Exposure First Aid:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[3][6][13]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[3][6]
-
Inhalation: Remove the individual to fresh air. If breathing is difficult, seek immediate medical attention.[3][11]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
-
By integrating these safety protocols into your daily laboratory workflow, you contribute to a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.
References
- Amide 60. (2018, June 18).
- BenchChem. (n.d.). Personal protective equipment for handling GLP-1(9-36)amide.
- Thermo Fisher Scientific. (2025, December 22).
- Industrial Environments. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Amines. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- SDS US. (2021, August 17).
- Fisher Scientific. (2005, October 11).
- Spectrum Chemical. (2006, August 11).
- Good Day's Work. (2016, April 14). Personal Protective Equipment: Chemical Handling.
- Australian Government Department of Health. (2022, December 22).
- BenchChem. (n.d.). Proper Disposal of 4-hydroxy-N,N-dimethylbutanamide: A Step-by-Step Guide.
- ECHEMI. (n.d.).
- Lab Safety Rules and Guidelines. (2024, January 23). Bitesize Bio.
- Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals.
- TCI Chemicals. (2023, March 4).
- BenchChem. (n.d.). Personal protective equipment for handling 4-Hydroxybenzamide.
- Chemistry Department, IIT Bombay. (n.d.).
- Chemos GmbH & Co. KG. (2019, April 12).
- National Oceanic and Atmospheric Administration (NOAA). (n.d.). 4-HYDROXYACETANILIDE. CAMEO Chemicals.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Occupational Safety and Health Administration (OSHA). (n.d.).
- MedChemExpress. (n.d.). Octanohydroxamic acid (N-Hydroxyoctanamide).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
